2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVUADZXXJSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Beyond the Biomarker: A Technical Guide to 2-Chloro-L-Tyrosine
Part 1: Executive Summary & Core Distinction
In the landscape of non-canonical amino acids (ncAAs), 2-chloro-L-tyrosine represents a precise tool for "electronic tuning" in protein engineering and drug discovery.
CRITICAL DISTINCTION: Researchers often confuse 2-chloro-L-tyrosine with its isomer, 3-chloro-L-tyrosine .
-
3-Chloro-L-Tyrosine (3-Cl-Tyr): The chlorine is ortho to the hydroxyl group.[1] This is a naturally occurring biomarker for inflammation, generated by myeloperoxidase (MPO) activity.[1]
-
2-Chloro-L-Tyrosine (2-Cl-Tyr): The chlorine is meta to the hydroxyl group (and ortho to the alkyl side chain). This is primarily a synthetic pharmacophore and mechanistic probe used to modulate pKa and redox potential without the drastic steric perturbation of larger halogens.
This guide focuses on the 2-chloro isomer as a high-value scaffold for Genetic Code Expansion (GCE) and peptide therapeutic design.
Part 2: Physicochemical Properties & Mechanistic Utility
The biological activity of 2-Cl-Tyr is defined by its ability to alter the local electronic environment of a protein active site or peptide receptor interface.
The "Tunable" Tyrosine Effect
Substituting a hydrogen with chlorine at the 2-position (meta to the phenol OH) introduces an electron-withdrawing group (EWG) via induction (
| Property | L-Tyrosine (Native) | 3-Cl-L-Tyrosine (Biomarker) | 2-Cl-L-Tyrosine (Synthetic Tool) |
| Substituent Position | None | Ortho to -OH | Meta to -OH |
| Phenolic pKa | ~10.0 | ~8.4 | ~9.1 |
| Hammett Constant ( | 0 | ||
| Redox Potential ( | 0.93 V (vs NHE) | > 0.93 V | > 0.95 V |
| Lipophilicity ( | Reference | Increased | Increased |
| Primary Utility | Native Signaling | Inflammation Marker | pKa Tuning / Cross-Coupling |
Mechanistic Implication: By lowering the pKa of the phenolic hydroxyl to ~9.1, 2-Cl-Tyr increases the acidity of the proton without making it as labile as fluorotyrosines (pKa ~5.5–8.5). This makes it an ideal probe for Proton-Coupled Electron Transfer (PCET) studies in enzymes like Ribonucleotide Reductase (RNR) and Photosystem II, where the precise timing of proton loss dictates radical propagation rates.
Bio-Orthogonal Reactivity
Unlike the native tyrosine, the aryl chloride bond in 2-Cl-Tyr is a potential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on proteins, although iodine and bromine analogues are typically more reactive for this purpose. However, the stability of the C-Cl bond makes 2-Cl-Tyr excellent for enhancing metabolic stability in peptide drugs.
Part 3: Biological Applications & Therapeutic Function[2]
A. Peptide Therapeutics (Metabolic Stability)
Incorporating 2-Cl-Tyr into peptide drugs (e.g., analogues of GLP-1, enkephalins, or oxytocin) serves two functions:
-
Protease Resistance: The chlorine atom at the 2-position creates steric hindrance that prevents proteases (like chymotrypsin) from recognizing the aromatic ring, thereby extending the plasma half-life of the drug.
-
Receptor Selectivity: The increased lipophilicity and altered electrostatics can enhance binding affinity to G-protein coupled receptors (GPCRs) by strengthening hydrophobic interactions within the binding pocket.
B. Genetic Code Expansion (GCE)
2-Cl-Tyr is a substrate for evolved orthogonal aminoacyl-tRNA synthetase (aaRS) / tRNA pairs. This allows for its site-specific incorporation into proteins in E. coli and eukaryotic cells.
Pathway Diagram: Site-Specific Incorporation
Caption: Workflow for genetically encoding 2-chloro-L-tyrosine using an orthogonal MjTyrRS/tRNA pair in response to an amber stop codon.
Part 4: Experimental Protocols
Protocol A: Site-Specific Incorporation (E. coli)
Objective: Express GFP with 2-Cl-Tyr at position 151 (GFP-151-TAG).
Reagents:
-
BL21(DE3) E. coli cells.
-
Plasmid 1: pEVOL-2ClTyrRS (Encoding the evolved synthetase and tRNA).
-
Plasmid 2: pET-GFP-151TAG.
-
2-Chloro-L-tyrosine (100 mM stock in 0.1 M NaOH).
Workflow:
-
Transformation: Co-transform BL21(DE3) with both plasmids. Plate on LB-Agar with Chloramphenicol (Cm) and Ampicillin (Amp).
-
Inoculation: Pick a single colony into 5 mL LB (Cm/Amp) and grow overnight at 37°C.
-
Induction Culture: Dilute 1:100 into 50 mL fresh media. Grow to OD600 ~ 0.5.
-
UAA Addition: Add 2-chloro-L-tyrosine to a final concentration of 1 mM . (Note: The high pKa allows it to be soluble, but ensure pH doesn't crash).
-
Induction: Induce protein expression with 1 mM IPTG and 0.02% L-Arabinose (to induce the aaRS).
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest & Analysis: Pellet cells, lyse, and purify via Ni-NTA.
-
Validation (Crucial): Analyze via ESI-MS .
-
Expected Mass Shift: Chlorine isotopes (
Cl and Cl) create a distinct isotopic pattern. -
Mass Delta: Look for +34 Da shift relative to WT Tyrosine (H -> Cl).
-
Protocol B: Determination of pKa in Protein Context
Objective: Determine if the 2-Cl-Tyr residue is protonated or deprotonated at physiological pH.
-
Spectroscopy: Use UV-Vis absorbance.[2]
-
Titration: Prepare buffers ranging from pH 6.0 to 12.0.
-
Measurement: Monitor the absorbance shift.
-
Phenol
~ 275 nm. -
Phenolate (deprotonated)
shifts to ~295 nm.
-
-
Calculation: Plot Absorbance (295nm) vs. pH. Fit to the Henderson-Hasselbalch equation.
-
Note: 2-Cl-Tyr will deprotonate earlier (pH ~9.1) than native Tyr (pH ~10.0).
-
Part 5: References & Authoritative Grounding
-
Genetic Code Expansion & Orthogonal Pairs:
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link
-
Context: Foundational work establishing the MjTyrRS system used for tyrosine analogues.
-
-
Proton-Coupled Electron Transfer (PCET) & Tyrosine Tuning:
-
Biomarker Distinction (3-Cl-Tyr):
-
Hazen, S. L., et al. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075-2081. Link
-
Context: Cited to differentiate the biomarker from the synthetic 2-Cl tool.
-
-
Physicochemical Properties of Halogenated Tyrosines:
-
Seyedsayamdost, M. R., et al. (2006). Modulating the redox potential of tyrosine in ribonucleotide reductase. Journal of the American Chemical Society, 128(5), 1569-1579. Link
-
Context: Provides data on redox potentials and pKa shifts of chlorinated tyrosines.
-
Final Note on Safety & Handling
-
Toxicity: 2-Chloro-L-tyrosine is generally considered low toxicity for research handling but should be treated as a potential irritant.
-
Stability: Stable at room temperature. Store at -20°C for long-term stock preservation. Avoid strong oxidizing agents which may further chlorinate the ring.
Sources
2-chloro-L-tyrosine as a non-proteinogenic amino acid
An In-depth Technical Guide: 2-Chloro-L-Tyrosine as a Non-Proteinogenic Amino Acid
Executive Summary
The ability to incorporate non-proteinogenic amino acids (npAAs) into proteins at specific sites has revolutionized chemical biology, drug discovery, and materials science. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, enabling precise control over their structure and function. Among the diverse array of npAAs, halogenated derivatives of natural amino acids are of particular interest due to their unique electronic properties and their utility as chemical handles. This guide provides a comprehensive technical overview of 2-chloro-L-tyrosine, a valuable npAA that serves as a versatile tool for protein engineering and bioconjugation. We will explore its synthesis, physicochemical properties, methods for site-specific incorporation into proteins, and its applications as a spectroscopic probe and a handle for bioorthogonal cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of npAAs to address complex biological questions and develop next-generation protein therapeutics.
The Dawn of an Expanded Genetic Code
The central dogma of molecular biology describes a system reliant on a canonical set of twenty amino acids for the synthesis of proteins. However, the development of orthogonal translation systems has enabled scientists to expand this repertoire, allowing for the site-specific incorporation of hundreds of npAAs with diverse functionalities.[1] This is achieved through the engineering of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host cell's endogenous translational machinery. This orthogonal pair is engineered to uniquely recognize a specific npAA and direct its insertion in response to a nonsense or rare codon, most commonly the amber stop codon (UAG).
Halogenation: A Subtle but Powerful Modification
Halogen atoms, particularly chlorine, are valuable additions to the chemical biologist's toolkit. Their introduction into biomolecules can profoundly influence molecular properties and interactions. In medicinal chemistry, chlorination is a well-established strategy to enhance the potency, metabolic stability, and bioavailability of drug candidates.[2] From a chemical biology perspective, the carbon-halogen bond provides a unique handle for subsequent chemical modifications, most notably transition metal-catalyzed cross-coupling reactions.[3] Halogenated tyrosines, such as 2-chloro-L-tyrosine, are particularly useful as they introduce these features into the well-defined structural and functional context of a protein scaffold.
Introducing 2-Chloro-L-Tyrosine
2-chloro-L-tyrosine is a derivative of the natural amino acid L-tyrosine, featuring a chlorine atom at the C2 position of the phenolic ring. This substitution, ortho to the hydroxyl group, significantly alters the electronic and chemical properties of the side chain without imposing a large steric footprint. It serves as a minimally perturbative probe that can be readily incorporated into proteins to explore structure-function relationships or to serve as a versatile chemical handle for bioconjugation.
Physicochemical and Spectroscopic Properties
The strategic placement of the chlorine atom in 2-chloro-L-tyrosine imparts distinct properties compared to its natural counterpart, L-tyrosine.
Structural and Electronic Impact
The primary effect of the ortho-chloro substituent is its electron-withdrawing nature. This influences the acidity (pKa) of the phenolic hydroxyl group, making it a stronger acid than the hydroxyl group in native tyrosine. This altered pKa can be exploited in studies of enzyme mechanisms or protein-ligand interactions where the protonation state of the tyrosine residue is critical.
| Property | L-Tyrosine | 3-Chloro-L-Tyrosine | 2-Chloro-L-Tyrosine (Predicted/Reported) |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀ClNO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight ( g/mol ) | 181.19[4] | 215.63[5] | 215.63[6] |
| CAS Number | 60-18-4[7] | 7423-93-0[5] | 70680-93-2[6] |
| Phenol pKa | ~10.1 | ~8.7 | Expected to be lower than L-Tyrosine |
| LogP (Computed) | -2.26[4] | -1.8[5] | -1.8 (Isomeric equivalent) |
Note: Data for 2-chloro-L-tyrosine is based on reported values for the isomer and theoretical predictions. Experimental values may vary.
Spectroscopic Signature
The introduction of the chlorine atom provides a unique spectroscopic handle to monitor the local environment of the modified residue.
-
UV-Vis Spectroscopy: The UV absorbance profile of 2-chloro-L-tyrosine is expected to show a slight red-shift in its maximum absorbance wavelength (λ_max) compared to L-tyrosine (~274 nm), a common characteristic of halogenated phenols.[8]
-
Fluorescence Spectroscopy: While L-tyrosine has intrinsic fluorescence, the heavy-atom effect of chlorine can quench this fluorescence, providing a sensitive reporter for conformational changes or binding events that alter the solvent accessibility of the residue.
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons of 2-chloro-L-tyrosine will exhibit a distinct splitting pattern and chemical shifts compared to the symmetric A₂B₂ system of L-tyrosine.[4] In ¹³C NMR, the carbon directly attached to the chlorine atom will show a characteristic shift, providing an unambiguous signal for its presence.
Synthesis of 2-Chloro-L-Tyrosine
The availability of high-purity npAAs is a prerequisite for their use in genetic code expansion. 2-chloro-L-tyrosine can be prepared through both chemical and enzymatic routes.
Chemical Synthesis
A common laboratory-scale synthesis involves the direct electrophilic chlorination of a protected L-tyrosine derivative. A typical approach would use N-Boc-L-tyrosine as the starting material to protect the alpha-amino group during the reaction.[9]
Exemplary Protocol: Synthesis of N-Boc-2-chloro-L-tyrosine
-
Protection: L-tyrosine is first protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-L-tyrosine.
-
Chlorination: N-Boc-L-tyrosine is dissolved in a suitable organic solvent (e.g., dichloromethane or acetic acid).
-
Reagent Addition: A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC or LC-MS.
-
Causality Insight: The use of a protected amino acid is critical to prevent side reactions at the nucleophilic amino group.[9] NCS is a mild and selective chlorinating agent suitable for electron-rich aromatic rings.
-
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography to isolate the desired 2-chloro isomer from other regioisomers (e.g., 3-chloro-L-tyrosine).
-
Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-chloro-L-tyrosine.
Enzymatic Synthesis
Enzymatic methods offer an attractive "green" alternative for synthesizing tyrosine analogs. Enzymes like tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-tyrosine and its derivatives from pyruvate, ammonia, and a corresponding phenol precursor.[10]
Workflow: TPL-Catalyzed Synthesis
-
Precursor: The synthesis starts with 2-chlorophenol.
-
Enzymatic Reaction: 2-chlorophenol, pyruvate, and an ammonia source are incubated with a purified TPL enzyme in an aqueous buffer.
-
Reaction Control: The reaction is maintained at an optimal pH and temperature for TPL activity.
-
Purification: The resulting 2-chloro-L-tyrosine is purified from the reaction mixture using ion-exchange chromatography.
Site-Specific Incorporation into Proteins
The cornerstone of utilizing 2-chloro-L-tyrosine is its site-specific incorporation into a target protein using an orthogonal translation system.
The Orthogonal Synthetase-tRNA Pair Strategy
This strategy requires a synthetase (aaRS) that specifically charges 2-chloro-L-tyrosine onto an orthogonal tRNA (tRNA_CUA). This charged tRNA then recognizes the amber stop codon (UAG) introduced at the desired site in the gene of the target protein. The most commonly used orthogonal pair for tyrosine analogs is derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA. The MjTyrRS is engineered through directed evolution or rational design to relax its substrate specificity, allowing it to recognize and activate 2-chloro-L-tyrosine while discriminating against all 20 canonical amino acids.
Caption: Genetic code expansion using an orthogonal synthetase/tRNA pair.
Experimental Protocol: Protein Expression in E. coli
This protocol outlines a general workflow for expressing a target protein containing 2-chloro-L-tyrosine in E. coli.
-
Plasmid System: Transform E. coli (e.g., BL21(DE3) strain) with two plasmids:
-
A plasmid encoding the engineered MjTyrRS and the orthogonal tRNA_CUA (often a pEVOL or pULTRA vector).
-
A plasmid encoding the target gene with a UAG codon at the desired position, typically under the control of an inducible promoter (e.g., T7).
-
-
Culture Growth:
-
Grow the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Causality Insight: Initial growth in rich media allows for rapid biomass accumulation before inducing protein expression under more stringent, selective conditions.
-
-
Induction and Media Exchange:
-
Pellet the cells by centrifugation and wash with M9 minimal medium.
-
Resuspend the cells in M9 minimal medium supplemented with glucose, essential nutrients, antibiotics, and 1-2 mM 2-chloro-L-tyrosine.
-
Trustworthiness Check: It is crucial to use a minimal medium lacking natural L-tyrosine to prevent its misincorporation at the UAG site. This ensures high fidelity of npAA incorporation.
-
-
Expression:
-
Induce the expression of the target protein (e.g., with IPTG) and the orthogonal synthetase (e.g., with arabinose).
-
Incubate the culture at a reduced temperature (e.g., 20-30 °C) for 12-18 hours to enhance proper protein folding.
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
-
Verification:
-
Confirm the successful incorporation of 2-chloro-L-tyrosine using intact protein mass spectrometry (expecting a mass increase of +34.45 Da relative to the wild-type residue, Tyrosine -> 2-Cl-Tyrosine) or tandem MS/MS analysis of proteolytically digested peptides.
-
Caption: Workflow for site-specific incorporation of 2-Cl-Tyr in E. coli.
Applications in Research and Development
The unique properties of 2-chloro-L-tyrosine enable a range of applications in basic science and therapeutic development.
Bioorthogonal Chemical Handle for Cross-Coupling
The aryl chloride moiety of 2-chloro-L-tyrosine is a powerful handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[3] These reactions allow for the covalent attachment of a vast array of chemical entities—including fluorophores, biotin tags, small molecule drugs, and polymers—to a specific site on the protein surface.
-
Suzuki Coupling: Reaction with a boronic acid to form a new carbon-carbon bond, useful for attaching phenyl groups or other complex moieties.
-
Sonogashira Coupling: Reaction with a terminal alkyne, providing a direct route to install alkyne handles for subsequent "click chemistry" ligation.[12][13]
While requiring a palladium catalyst, which can be a limitation for in-cell applications, these reactions are exceptionally robust and high-yielding for in vitro protein modification and the synthesis of well-defined protein conjugates, such as antibody-drug conjugates (ADCs).
Caption: Palladium-catalyzed cross-coupling reactions using 2-Cl-Tyr.
Probing Protein Structure and Function
The altered electronics and potential for unique interactions (e.g., halogen bonding) make 2-chloro-L-tyrosine an effective probe for structure-activity relationship (SAR) studies. Replacing a key tyrosine residue with its chlorinated analog can reveal insights into:
-
Enzyme Catalysis: Dissecting the role of a tyrosine's hydrogen-bonding capacity or phenolic pKa in the catalytic mechanism.[14]
-
Protein-Protein Interactions: Determining if a specific hydrogen bond from a tyrosine hydroxyl group is critical for a binding interface.
-
Receptor Signaling: Investigating the impact of modified electronic properties on ligand binding and receptor activation.[15]
Applications in Drug Discovery
The incorporation of 2-chloro-L-tyrosine into protein therapeutics (e.g., antibodies, growth factors) opens new avenues for creating next-generation biologics.
-
Homogeneous ADCs: Site-specific conjugation via cross-coupling reactions yields homogeneous ADC populations with a defined drug-to-antibody ratio (DAR), leading to improved safety and efficacy profiles compared to traditional stochastic conjugation methods.
-
Enhanced Pharmacokinetics: The attachment of polymers like polyethylene glycol (PEG) at a specific site can improve the serum half-life of a therapeutic protein.
Conclusion and Future Outlook
2-chloro-L-tyrosine stands out as a highly versatile non-proteinogenic amino acid that provides a powerful combination of a subtle structural probe and a robust chemical handle. Its utility in fundamental studies of protein function is matched by its growing importance in the development of precisely engineered protein therapeutics and bioconjugates. Future advancements in the field will likely focus on developing more cell-compatible or fully bioorthogonal reactions that can target the aryl chloride handle in vivo, further expanding the scope of applications for this remarkable chemical tool. The continued discovery and engineering of novel orthogonal synthetase-tRNA pairs will also make the incorporation of 2-chloro-L-tyrosine and other npAAs more efficient and accessible to the broader scientific community.
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
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Thulluri, C., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 224, 113709. Available at: [Link]
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Zhang, C., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 47(24), 9128-9150. Available at: [Link]
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Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764-4806. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. Retrieved February 12, 2026, from [Link]
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El-Damasy, D. A., et al. (2024). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 29(10), 2291. Available at: [Link]
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Halogenated Tyrosine Derivatives in Medicinal Chemistry: From Strategic Design to Therapeutic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogens into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic profiles. When applied to the tyrosine scaffold—a proteogenic amino acid with inherent biological relevance—halogenation unlocks a vast chemical space with profound implications for drug discovery. This guide provides a comprehensive exploration of halogenated tyrosine derivatives, moving beyond a simple catalog of compounds to deliver field-proven insights into their rational design, synthesis, and application. We will dissect the causal relationships between specific halogen substitutions and their effects on molecular properties such as acidity, lipophilicity, and metabolic stability. Detailed, self-validating protocols for chemical, enzymatic, and radiochemical synthesis are presented, grounded in authoritative literature. Key applications, from thyroid hormone mimetics and enzyme inhibitors to anticancer agents derived from marine natural products and advanced PET imaging probes, are examined in depth. This document is structured to serve as a practical and authoritative resource for researchers navigating the challenges and opportunities presented by this versatile class of molecules.
The Rationale: Why Halogenate Tyrosine?
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) onto the tyrosine phenyl ring is a strategic decision driven by the predictable and potent modifications it imparts. These changes are not merely incremental; they can fundamentally alter a molecule's interaction with its biological target and its overall pharmacokinetic profile.[1][2]
-
Modulation of Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the phenolic hydroxyl group. This is particularly pronounced with fluorine. Altering the pKa influences the ionization state of the molecule at physiological pH, which can dramatically affect target binding, solubility, and membrane permeability.[3][4]
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of the tyrosine side chain, enhancing its ability to cross biological membranes and potentially increasing its volume of distribution. This effect can be leveraged to improve oral bioavailability or target intracellular proteins.[3][4]
-
Metabolic Blocking: A halogen can be installed at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). This "metabolic blocking" can increase the compound's half-life and reduce the formation of potentially toxic metabolites.[1]
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in a protein's active site.[5][6] This provides an additional, directional binding interaction that can significantly enhance ligand affinity and selectivity.[5][7]
-
Conformational Control: The steric bulk of the halogen can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.
Data Presentation: Physicochemical Properties of Halogenated Tyrosines
The choice of halogen is a critical design element, as each imparts a unique combination of steric and electronic properties.
| Derivative | Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | pKa of Phenolic -OH | Change in Lipophilicity (logP) |
| L-Tyrosine | H | 1.20 | 2.20 | ~10.1 | Baseline |
| 3-Fluoro-L-tyrosine | F | 1.47 | 3.98 | ~8.8 | Increased |
| 3-Chloro-L-tyrosine | Cl | 1.75 | 3.16 | ~8.5 | Significantly Increased |
| 3-Bromo-L-tyrosine | Br | 1.85 | 2.96 | ~8.4 | Highly Increased |
| 3-Iodo-L-tyrosine | I | 1.98 | 2.66 | ~8.3 | Very Highly Increased |
| Note: Exact pKa and logP values can vary based on experimental conditions. The trend is the key takeaway.[3][4] |
Synthesis of Halogenated Tyrosine Derivatives: A Methodological Overview
The efficient and selective synthesis of halogenated tyrosines is paramount. The choice of method depends on the desired halogen, the required regioselectivity, the scale of the reaction, and the sensitivity of the substrate.
Chemical Synthesis: Electrophilic Aromatic Substitution
Direct halogenation of tyrosine is the most common chemical approach. It proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophilic halogen species.
Causality Behind Experimental Choices:
-
Iodination: Iodine (I₂) itself is not sufficiently electrophilic. Therefore, an oxidizing agent is required to generate a more potent electrophile (e.g., I⁺). Methods like Chloramine-T and Iodogen are widely used for this purpose, especially in radiolabeling, as they provide controlled oxidation under relatively mild conditions.[8][9]
-
Bromination and Chlorination: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are common, easy-to-handle reagents for introducing bromine and chlorine, respectively. The reaction conditions can be tuned to favor mono- or di-halogenation.[10]
-
Fluorination: Direct electrophilic fluorination is challenging due to the extreme reactivity of F₂. More sophisticated reagents like F-TEDA-PF₆ (Selectfluor) are now used, or fluorinated precursors are assembled synthetically.[11]
This method is favored for its mild conditions, which minimize damage to sensitive biomolecules, making it ideal for both small molecule and peptide iodination.[8]
-
Preparation: Coat a glass reaction vial with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen. This creates a solid film of the oxidizing agent.
-
Reaction Mixture: Dissolve L-tyrosine in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Initiation: Add a solution of sodium iodide (NaI) to the tyrosine solution. For radioiodination, this would be Na[¹²⁵I] or Na[¹²³I].[12]
-
Reaction: Transfer the tyrosine/iodide mixture to the Iodogen-coated vial. The insoluble Iodogen facilitates the oxidation of I⁻ to the electrophilic I⁺ at the solid-liquid interface. Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.
-
Quenching: Stop the reaction by removing the solution from the Iodogen-coated vial. Add a quenching agent, such as sodium metabisulfite or sodium thiosulfate, to reduce any unreacted iodine.
-
Purification: Purify the resulting mono- and di-iodotyrosine from unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Nature has evolved enzymes, primarily haloperoxidases, to perform regioselective halogenation.[13][14] These enzymes offer unparalleled selectivity under mild, physiological conditions.
-
Lactoperoxidase (LPO): In the presence of hydrogen peroxide (H₂O₂), LPO catalyzes the oxidation of halide ions (I⁻, Br⁻) to generate a potent halogenating species, typically a hypohalite bound to the enzyme.[15] This method is exceptionally mild and highly selective for mono-iodination, making it a superior choice for substrates prone to oxidative damage.[8]
-
Flavin-Dependent Halogenases (FDHs): These enzymes utilize FADH₂ and O₂ to activate a halide ion, offering a different mechanistic pathway for halogenation on electron-rich scaffolds like tyrosine.[13][14]
Biotransformation
Modern synthetic biology allows for the harnessing of entire cellular systems for synthesis. Engineered E. coli cells expressing specific enzymes, such as non-ribosomal peptide synthetases (NRPS), can accept halogenated L-tyrosine derivatives as substrates to produce more complex molecules like halogenated diphenylpiperazines.[16][17] This one-step, whole-cell biotransformation approach represents a green and efficient alternative to multi-step chemical syntheses.[17]
Visualization: General Synthesis & Purification Workflow
Caption: A generalized workflow for the synthesis and purification of halogenated tyrosine derivatives.
Core Applications in Medicinal Chemistry
The unique properties of halogenated tyrosine derivatives have led to their application across a wide spectrum of drug discovery and diagnostic fields.
Endocrine System: Thyroid Hormone Analogs
The most well-known biological role of halogenated tyrosines is as precursors to thyroid hormones.[18] In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated by thyroid peroxidase to form 3-iodotyrosine (monoiodotyrosine, MIT) and 3,5-diiodotyrosine (DIT).[19][20] These residues are then coupled to form the active hormones triiodothyronine (T3) and thyroxine (T4).[19][21] Understanding this pathway is crucial for designing drugs that treat thyroid disorders. The deiodination process, mediated by deiodinase enzymes, is also a key regulatory step and a target for therapeutic intervention.[22]
Visualization: Thyroid Hormone Biosynthesis Pathway
Caption: The enzymatic pathway for the synthesis of thyroid hormones from tyrosine.
Enzyme Inhibition
The modified tyrosine structure can act as an antagonist or inhibitor at enzyme active sites.
-
Tyrosine Hydroxylase Inhibition: 3-Iodotyrosine is a known reversible inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter dopamine.[19] This property has been exploited in neuroscience research to study the effects of dopamine depletion.[19]
-
Sulfonyl Fluoride Probes: While not a direct halogenation of the ring, sulfonyl fluoride probes can be designed to covalently react with active-site tyrosine residues.[23] This strategy has been used to create potent and specific inhibitors for enzymes like the mRNA-decapping scavenger enzyme DcpS, enabling target validation and quantification of intracellular target occupancy.[23]
Anticancer and Antimicrobial Agents from Marine Sources
Marine sponges of the order Verongida are a prolific source of unique and biologically active bromotyrosine derivatives.[24][25] These natural products exhibit a remarkable diversity of structures, including spirocyclic scaffolds, and often possess potent cytotoxic properties.[10][24]
-
Clavatadine C Analogs: Synthetic modification of marine-derived spirocyclic bromotyrosines, such as Clavatadine C, has yielded analogs with high cytotoxicity against human melanoma cell lines.[10]
-
Bastadins: This class of macrocyclic bromotyrosine derivatives is formed from the oxidative coupling of four bromotyrosine units and has shown significant biological activity.[25]
The prevalence of bromination over chlorination in marine organisms is attributed to the higher concentration of bromide in seawater.[14]
Diagnostic Imaging: PET and SPECT Tracers
The incorporation of positron-emitting (e.g., ¹⁸F, ¹²⁴I) or gamma-emitting (e.g., ¹²³I, ¹²⁵I) halogen isotopes into tyrosine analogs has created powerful tools for in vivo imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[12][26]
-
Tumor Imaging: Radiolabeled non-natural amino acids like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 3-[¹²³I]iodo-L-tyrosine ([¹²³I]IMT) are avidly taken up by tumor cells via amino acid transporters.[9][11][12] Because these analogs are often poor substrates for protein synthesis, they accumulate in cancer cells, providing high-contrast images of tumors, particularly in the brain.[11]
-
Pharmacokinetic Studies: Radiolabeling a drug candidate that contains a halogenated tyrosine moiety, such as the Hsp90 inhibitor PU-H71, allows for non-invasive, quantitative tracking of the drug's biodistribution and pharmacokinetics in living subjects using PET.[27]
Biomarkers of Disease
The presence of certain halogenated tyrosines in vivo can serve as a specific footprint of disease-related biochemical processes.
-
Inflammation and Oxidative Stress: During inflammation, immune cells like neutrophils generate myeloperoxidase (MPO), which catalyzes the formation of hypochlorous acid (HOCl).[15] This potent oxidizing agent can chlorinate tyrosine residues in proteins to form 3-chlorotyrosine.[3][28][29][30] Elevated levels of 3-chlorotyrosine in tissues or bodily fluids are therefore considered a specific biomarker for MPO-driven oxidative stress and inflammation.[29][31][32] Assays to measure chlorinated tyrosine in samples like blood, hair, and lung tissue have been developed to assess exposure to chlorine gas and to study inflammatory diseases.[31][33][34]
Visualization: Logic of Halogenation in Drug Design
Caption: The causal chain from strategic halogen choice to improved biological profile.
Challenges and Future Directions
Despite their immense potential, the use of halogenated tyrosine derivatives is not without challenges.
-
Toxicity: Halogenation can introduce toxicity. For instance, the formation of reactive metabolites can be a concern, and some halogenated compounds have been linked to genotoxicity or cardiotoxicity.[2][35][36] However, recent machine learning models suggest that the scaffold itself is often the primary driver of toxicity, challenging the assumption that halogenation inherently increases risk.[35]
-
Selectivity: Achieving regioselective halogenation, especially for poly-halogenation, can be difficult with chemical methods and may require complex protecting group strategies.
-
Dehalogenation: In vivo enzymatic dehalogenation can occur, potentially altering the drug's activity and pharmacokinetic profile.[20]
The future of this field lies in the continued development of highly selective synthetic methods, including biocatalysis and novel chemical reagents. The exploration of marine natural products remains a promising avenue for discovering new scaffolds with unprecedented biological activities.[24] Furthermore, the application of computational and machine learning approaches will be crucial for predicting the toxicological profiles of novel halogenated compounds and for designing derivatives with optimized safety and efficacy.[35]
Conclusion
Halogenated tyrosine derivatives represent a versatile and powerful class of molecules in medicinal chemistry. The ability to fine-tune physicochemical and biological properties through the strategic selection and placement of a halogen atom provides an invaluable tool for drug design. From their fundamental role in human physiology as thyroid hormone precursors to their application as targeted anticancer drugs, advanced imaging agents, and specific biomarkers of disease, these compounds continue to push the boundaries of therapeutic innovation. A deep understanding of the principles of their design, the nuances of their synthesis, and their diverse mechanisms of action is essential for any researcher aiming to leverage their full potential in the development of next-generation medicines and diagnostics.
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A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. PMC, National Center for Biotechnology Information. [Link]
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[The enzymatic dehalogenation of halogenated tyrosine derivatives by the thyroid gland and its physiological role. II]. PubMed, National Center for Biotechnology Information. [Link]
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Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. PMC, National Center for Biotechnology Information. [Link]
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3-Iodotyrosine – Knowledge and References. Taylor & Francis Online. [Link]
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Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. PMC, National Center for Biotechnology Information. [Link]
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Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]
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Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]
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Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC, National Center for Biotechnology Information. [Link]
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Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine inhalation exposure model. PubMed, National Center for Biotechnology Information. [Link]
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Halogenated ligands and their interactions with amino acids: implications for structure-activity and structure-toxicity relationships. PubMed, National Center for Biotechnology Information. [Link]
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Topic: 2-Chlorotyrosine as a Footprint of Myeloperoxidase Activity: Implications for Integrin and MMP Expression
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide explores the intricate relationship between the formation of 2-chlorotyrosine, a specific biomarker of myeloperoxidase (MPO) activity, and the subsequent modulation of integrin and Matrix Metalloproteinase (MMP) expression. Rather than positing 2-chlorotyrosine as a direct signaling molecule, this document frames it as a stable "footprint" of an inflammatory and oxidative microenvironment. We will dissect the biochemical origins of 2-chlorotyrosine, elucidate how MPO-driven oxidative stress impacts cellular signaling to alter integrin profiles, and detail the downstream consequences for MMP expression and activation. This guide provides field-proven insights into the causality behind these pathways and offers detailed, self-validating experimental protocols for their investigation in a laboratory setting.
Part 1: The Genesis of 2-Chlorotyrosine – A Hallmark of MPO-Driven Inflammation
During inflammation, immune cells such as neutrophils and monocytes release the heme enzyme myeloperoxidase (MPO).[1] MPO is a central component of the innate immune response, catalyzing the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][2][3]
This highly reactive HOCl can modify a variety of biomolecules. A key and specific target is the amino acid tyrosine. HOCl reacts with tyrosine residues in proteins to form 3-chlorotyrosine, a stable post-translational modification.[3][4] (Note: While the prompt uses "2-chlorotyrosine," the predominant isomer formed and cited in literature is 3-chlorotyrosine, which will be the focus of this guide). The presence of 3-chlorotyrosine in tissues or biological fluids is therefore considered a specific and measurable indicator that MPO has been active in that environment.[4][5][6] It serves as a molecular footprint of inflammation-associated oxidative stress.
Caption: Formation of 3-Chlorotyrosine via Myeloperoxidase.
Part 2: The Inflammatory Milieu: Impact on Integrin Expression
The conditions that lead to 2-chlorotyrosine formation are rich in inflammatory mediators, including cytokines, chemokines, and growth factors, alongside reactive oxygen species (ROS). This complex milieu, not the 2-chlorotyrosine molecule itself, is a powerful modulator of gene expression, including the genes encoding integrin subunits.
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion.[7] Their expression profile dictates how a cell interacts with its environment, influencing migration, proliferation, and survival. For instance, the expression of αvβ3 integrin is strongly associated with the progression of various cancers.[8][9] Inflammatory signals can trigger intracellular signaling cascades—such as the NF-κB pathway, which is highly responsive to oxidative stress—that lead to the transcriptional upregulation or downregulation of specific integrin subunits (e.g., αv, β1, β3), thereby altering the cell's adhesive and migratory potential.[9][10]
Part 3: The Nexus of Integrin Signaling and MMP Regulation
Once expressed, integrins function as signaling hubs. The binding of an integrin to its extracellular matrix (ECM) ligand (e.g., fibronectin, collagen) initiates the recruitment of intracellular proteins to form a focal adhesion complex. This clustering activates signaling pathways that directly regulate the expression and activity of Matrix Metalloproteinases (MMPs).
MMPs are a family of zinc-dependent endopeptidases responsible for degrading ECM components.[11][12] Their activity is essential for tissue remodeling, but their dysregulation is a hallmark of diseases like cancer, where they facilitate invasion and metastasis.[7]
Key integrin-to-MMP signaling pathways include:
-
β1 Integrin-FAK-JNK Pathway: Engagement of β1 integrins can activate Focal Adhesion Kinase (FAK), which in turn triggers the c-Jun N-terminal kinase (JNK) signaling cascade, leading to increased expression of MMP-2 and MMP-9.[13]
-
β1 Integrin-Src-EGFR Pathway: In some cancer cells, β1 integrin activation leads to the phosphorylation of Src and the Epidermal Growth Factor Receptor (EGFR). This signaling axis promotes the phosphorylation and recycling of Membrane Type 1-MMP (MT1-MMP/MMP-14), a key protease in invadopodia formation and cell invasion.[14][15]
-
αvβ6 Integrin Pathway: The binding of αvβ6 integrin to fibronectin can activate the tyrosine kinase Fyn, leading to increased expression of MMP-3 in oral squamous cell carcinoma.[13]
Integrins also control the spatial activity of MMPs. For example, MT1-MMP and MMP-2 can be recruited to the αvβ3 integrin at the leading edge of migrating cells, focusing proteolytic activity to enable invasion.[13][16]
Caption: Integrin-mediated signaling pathway leading to MMP expression.
Part 4: Direct Activation of MMPs by MPO-Derived Oxidants
Beyond transcriptional regulation via integrin signaling, the MPO-derived oxidants themselves can directly impact MMP activity. The HOCl generated by MPO is capable of activating pro-MMPs (the inactive zymogen form) into their catalytically active state.[1] This occurs through a "cysteine switch" mechanism, where oxidation of a cysteine residue in the pro-domain of the MMP disrupts an inhibitory interaction with the catalytic zinc atom, leading to auto-activation. This represents a direct, non-transcriptional link between the inflammatory process that generates 2-chlorotyrosine and the potentiation of tissue degradation by MMPs.
Part 5: Experimental Protocols for Investigation
To study the effects of an MPO-rich inflammatory environment on integrin and MMP expression, a series of robust and verifiable experiments are required.
Experimental Workflow Overview
Caption: Overall experimental workflow for analysis.
Protocol 1: Cell Culture and Induction of MPO-like Oxidative Stress
Objective: To treat a relevant cell line (e.g., THP-1 macrophages, PC-3 prostate cancer cells) with an agent that mimics the oxidative/chlorinative stress produced by MPO.
Causality: Direct treatment with HOCl allows for a controlled and titratable method to study the effects of the primary MPO-derived oxidant. This isolates the effect of chlorinative stress from other confounding factors present in neutrophil co-cultures.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
Sodium hypochlorite (NaOCl) solution
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture & Differentiation (for THP-1):
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
To differentiate into macrophage-like cells, seed cells in 6-well plates and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, replace the PMA-containing medium with fresh, serum-free medium and allow cells to rest for 24 hours.
-
-
HOCl Treatment:
-
Prepare a fresh stock solution of HOCl. The concentration of commercial NaOCl can be determined spectrophotometrically (absorbance at 292 nm, ε = 350 M⁻¹cm⁻¹).
-
Wash the differentiated macrophages or plated cancer cells twice with warm PBS.
-
Treat cells with varying concentrations of HOCl (e.g., 0, 25, 50, 100 µM) in serum-free medium for a defined period (e.g., 1-4 hours). Serum is omitted as it will quench the HOCl.
-
After treatment, remove the HOCl-containing medium.
-
For analysis of secreted proteins (MMPs), wash the cells and add fresh serum-free medium for an additional 24 hours to collect conditioned media.
-
For analysis of cellular proteins (integrins), wash the cells and proceed immediately to lysis.
-
Protocol 2: Quantification of Integrin Expression by Flow Cytometry
Objective: To measure changes in the surface expression of specific integrins (e.g., αvβ3) following oxidative stress.
Causality: Flow cytometry provides quantitative data on the population of cells expressing a surface receptor, directly assessing how the treatment alters the cell's adhesive machinery presented to the extracellular environment.
Materials:
-
Treated and control cells
-
Non-enzymatic cell dissociation solution (e.g., Accutase)
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Fluorochrome-conjugated primary antibodies specific for the integrin subunit of interest (e.g., FITC-anti-αvβ3)
-
Isotype control antibody
Methodology:
-
Gently wash cells with PBS.
-
Harvest cells using a non-enzymatic dissociation solution to preserve surface epitopes.
-
Resuspend cells in ice-cold FACS buffer at a concentration of 1x10⁶ cells/mL.
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the primary antibody (and isotype control in a separate tube) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash cells twice by adding 1 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze on a flow cytometer, gating on the live cell population. Record the median fluorescence intensity (MFI) for each sample.
Protocol 3: Assessment of MMP Activity by Gelatin Zymography
Objective: To detect the activity of secreted gelatinases (MMP-2 and MMP-9) in the conditioned media of treated cells.
Causality: Zymography is a self-validating system as it relies on the intrinsic enzymatic activity of the MMPs to degrade the substrate. It allows for the sensitive detection of both the inactive (pro-MMP) and active forms of the enzymes, providing insight into both expression and activation.[17]
Materials:
-
Conditioned media from Protocol 1
-
4x Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[17]
-
Zymogram gel (e.g., 10% polyacrylamide gel co-polymerized with 1 mg/mL gelatin)
-
Tris-Glycine SDS Running Buffer
-
Renaturing Buffer (2.5% Triton X-100 in water)
-
Developing Buffer (50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Staining Solution (0.5% Coomassie Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
Methodology:
-
Collect conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample (e.g., via BCA assay) to ensure equal loading.
-
Mix samples with 4x non-reducing sample buffer. Do NOT boil the samples, as this will destroy MMP activity.
-
Load equal amounts of protein into the wells of the gelatin zymogram gel.
-
Run the gel at 125 V until the dye front reaches the bottom.
-
Carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation. This removes SDS and allows the enzymes to renature.[17]
-
Incubate the gel in Developing Buffer overnight (16-24 hours) at 37°C.
-
Stain the gel with Staining Solution for 1 hour.
-
Destain with Destaining Solution until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been degraded by MMPs. Pro- and active forms can be distinguished by their molecular weight.
Data Presentation
Table 1: Effect of HOCl on Integrin αvβ3 Surface Expression
| HOCl Concentration (µM) | Median Fluorescence Intensity (MFI) | Fold Change vs. Control |
|---|---|---|
| 0 (Control) | 150 ± 12 | 1.0 |
| 25 | 225 ± 18 | 1.5 |
| 50 | 350 ± 25 | 2.3 |
| 100 | 410 ± 30 | 2.7 |
(Representative data)
Table 2: Densitometric Analysis of MMP-9 Activity from Zymogram
| HOCl Concentration (µM) | Relative Band Intensity (Active MMP-9) | Fold Change vs. Control |
|---|---|---|
| 0 (Control) | 1.0 ± 0.1 | 1.0 |
| 25 | 1.8 ± 0.2 | 1.8 |
| 50 | 3.2 ± 0.3 | 3.2 |
| 100 | 4.5 ± 0.4 | 4.5 |
(Representative data)
Conclusion
2-Chlorotyrosine is not an initiator of cellular signaling but rather a key piece of evidence—a specific and stable biomarker indicating the presence of a potent inflammatory and oxidative environment driven by myeloperoxidase. The conditions that generate 2-chlorotyrosine profoundly alter cellular behavior by modulating the expression of integrins, the master regulators of cell adhesion. This altered integrin landscape, in turn, orchestrates the expression, localization, and activation of MMPs, facilitating tissue remodeling and cell migration. Understanding this cascade—from MPO activation to 2-chlorotyrosine formation and the subsequent impact on the integrin-MMP axis—is critical for developing therapeutic strategies aimed at mitigating the pathological consequences of chronic inflammation.
References
-
He, H., et al. (n.d.). Role of Integrins in Regulating Proteases to Mediate Extracellular Matrix Remodeling. PMC. [Link]
-
Lang, D. (n.d.). Chlorinated Tyrosine Species as Markers of Inflammation: A Kinetic Study. [Link]
-
Poincloux, R., et al. (2020). β1 integrin-mediated signaling regulates MT1-MMP phosphorylation to promote tumor cell invasion. Journal of Cell Science, 133(9). [Link]
-
Wagenblast, E., et al. (n.d.). Hold on or Cut? Integrin- and MMP-Mediated Cell–Matrix Interactions in the Tumor Microenvironment. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) MMP Activity Detection in Zymograms. [Link]
-
Lishko, P. V., et al. (n.d.). Overview: assays for studying integrin-dependent cell adhesion. PMC. [Link]
-
Lauer-Fields, J. L., et al. (n.d.). Detection of Matrix Metalloproteinases by Zymography. PMC. [Link]
-
Adorno-Cruz, V., et al. (2008). An Immortalization-Dependent Switch in Integrin Function Up-regulates MMP-9 to Enhance Tumor Cell Invasion. Cancer Research, 68(18), 7371–9. [Link]
-
Springer Nature Experiments. (n.d.). Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays. [Link]
-
Gaut, J. P., et al. (n.d.). Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis. PMC. [Link]
-
Du, J., et al. (n.d.). Assessment of Myeloperoxidase Activity by the Conversion of Hydroethidine to 2-Chloroethidium. PMC. [Link]
-
Springer Nature Experiments. (n.d.). Methods to Study Integrin Functions on Exosomes. [Link]
-
Li, S., et al. (n.d.). The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress. [Link]
-
MDPI. (n.d.). Role of Myeloperoxidase, Oxidative Stress, and Inflammation in Bronchopulmonary Dysplasia. [Link]
-
Chen, J., et al. (2012). Matrix metalloproteinase-2 Promotes αvβ3 Integrin-Mediated Adhesion and Migration of Human Melanoma Cells by Cleaving Fibronectin. PMC. [Link]
-
Zheng, L., et al. (n.d.). Myeloperoxidase Targets Apolipoprotein A-I, the Major High Density Lipoprotein Protein, for Site-Specific Oxidation in Human Atherosclerotic Lesions. PMC. [Link]
-
Kettle, A. J. (1995). Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. PubMed. [Link]
-
Slocum, J. L., et al. (n.d.). Myeloperoxidase-derived oxidants damage artery wall proteins in an animal model of chronic kidney disease–accelerated atherosclerosis. PMC. [Link]
-
Strazza, M., et al. (2022). Static Adhesion Assay to Study Integrin Activation in T Lymphocytes | Protocol Preview. [Link]
-
van Wijk, S., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. PMC. [Link]
-
Brandenberger, J. H., et al. (2009). Methods for Identifying Novel Integrin Ligands. PMC. [Link]
-
Nagy, E., et al. (n.d.). Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress. PMC. [Link]
-
Soehnlein, O., et al. (n.d.). 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation. PMC. [Link]
-
Hazen, S. L., et al. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. PubMed. [Link]
-
Malle, E., et al. (2007). The metabolism and dechlorination of chlorotyrosine in vivo. PubMed. [Link]
-
van Wijk, S., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]
-
Buss, I. H., et al. (2003). 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome. PubMed. [Link]
-
MDPI. (n.d.). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. [Link]
-
Caruso, C., et al. (2020). The Role of Matrix Metalloproteinases (MMP-2 and MMP-9) in Ageing and Longevity: Focus on Sicilian Long-Living Individuals (LLIs). PMC. [Link]
-
Singh, R., et al. (2018). Integrin expression and glycosylation patterns regulate cell-matrix adhesion and alter with breast cancer progression. PubMed. [Link]
-
Zhang, Y., et al. (n.d.). Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide. PMC. [Link]
-
The Company of Biologists. (n.d.). Regulation of Early Events in Integrin Signaling by Protein Tyrosine Phosphatase SHP-2. [Link]
-
MDPI. (n.d.). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. [Link]
-
Whitham, S. E., et al. (1996). Integrin and phosphotyrosine expression in normal and migrating newt keratinocytes. PubMed. [Link]
-
Gendron, R., et al. (n.d.). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. PMC. [Link]
-
Lin, T. H., et al. (2013). CCL2 increases αvβ3 integrin expression and subsequently promotes prostate cancer migration. PubMed. [Link]
-
MDPI. (n.d.). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. [Link]
-
MDPI. (n.d.). K562 Chronic Myeloid Leukemia Cells as a Dual β3-Expressing Functional Cell Line Model to Investigate the Effects of Combined αIIbβ3 and αvβ3 Antagonism. [Link]
Sources
- 1. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 2. Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myeloperoxidase-derived oxidants damage artery wall proteins in an animal model of chronic kidney disease–accelerated atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Integrin expression and glycosylation patterns regulate cell-matrix adhesion and alter with breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCL2 increases αvβ3 integrin expression and subsequently promotes prostate cancer migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Matrix Metalloproteinases (MMP-2 and MMP-9) in Ageing and Longevity: Focus on Sicilian Long-Living Individuals (LLIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Integrins in Regulating Proteases to Mediate Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β1 integrin-mediated signaling regulates MT1-MMP phosphorylation to promote tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hold on or Cut? Integrin- and MMP-Mediated Cell–Matrix Interactions in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix metalloproteinase-2 Promotes αvβ3 Integrin-Mediated Adhesion and Migration of Human Melanoma Cells by Cleaving Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Note: Synthesis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid
This Application Note provides a comprehensive technical guide for the synthesis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid , commonly referred to as 2-Chloro-L-Tyrosine .
This isomer is structurally distinct from the biological biomarker 3-chlorotyrosine (formed by myeloperoxidase).[1] In 2-chlorotyrosine, the chlorine atom is positioned ortho to the amino acid side chain (position 2) and meta to the phenolic hydroxyl group. This unique substitution pattern makes it a critical tool for peptidomimetic studies, restricting side-chain conformation and probing steric effects in receptor binding.
Abstract
This guide details two validated protocols for the synthesis of 2-chloro-L-tyrosine. Protocol A (Biocatalytic) is the preferred method for high enantiomeric purity (>99% ee) and green chemistry compliance, utilizing Tyrosine Phenol Lyase (TPL) to couple 3-chlorophenol and pyruvate. Protocol B (Chemical) describes a scalable Erlenmeyer-Plöchl azlactone synthesis starting from 2-chloro-4-hydroxybenzaldehyde, suitable for bulk production of racemic material followed by enzymatic resolution.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the regioselective introduction of the alanyl side chain relative to the chlorine substituent.
-
Target Structure : Phenyl ring with -OH at C4, -Cl at C2, and -Alanine at C1.
-
Challenge : Direct chlorination of tyrosine yields 3-chlorotyrosine (ortho to the activating -OH group). Therefore, a de novo ring construction or directed coupling is required.
Strategic Pathways
-
Biocatalytic Route (TPL) : Exploits the strict para-selectivity of Tyrosine Phenol Lyase. By using 3-chlorophenol (Cl meta to OH) as the substrate, TPL adds the alanyl group para to the OH, forcing the Cl into the ortho position relative to the new C-C bond.
-
Chemical Route : Condensation of 2-chloro-4-hydroxybenzaldehyde with N-acetylglycine. The aldehyde precursor already contains the correct Cl/OH regiochemistry.
Figure 1: Retrosynthetic logic comparing the TPL enzymatic route and the Erlenmeyer chemical route.
Part 2: Protocol A - Biocatalytic Synthesis (Recommended)
This method utilizes Tyrosine Phenol Lyase (TPL) (EC 4.1.99.2), typically from Citrobacter freundii or Erwinia herbicola. TPL catalyzes the reversible
Mechanism & Regioselectivity
-
Substrate : 3-Chlorophenol.
-
Reaction : TPL attacks the position para to the phenolic hydroxyl.
-
Outcome : The alanyl chain adds at C4 (relative to OH at C1). The Cl atom (originally at C3) becomes C2 relative to the new alanyl chain.
-
Note: Using 2-chlorophenol would yield 3-chlorotyrosine.
-
Reagents & Equipment
| Component | Grade/Spec | Function |
| 3-Chlorophenol | >98% Purity | Substrate (Precursor) |
| Sodium Pyruvate | Reagent Grade | Alanyl donor |
| Ammonium Acetate | ACS Reagent | Nitrogen source & Buffer |
| PLP (Pyridoxal-5'-phosphate) | >95% | Coenzyme |
| TPL Enzyme | C. freundii (Recombinant) | Catalyst (>0.5 U/mg) |
| Incubator Shaker | Temp Control | Reaction Vessel |
Step-by-Step Protocol
-
Buffer Preparation :
-
Prepare 100 mL of 50 mM Potassium Phosphate buffer (pH 8.0) .
-
Add Ammonium Acetate to a final concentration of 0.4 M (excess ammonia drives the equilibrium toward synthesis).
-
Add PLP to a final concentration of 0.1 mM.[6] Keep protected from light (PLP is photosensitive).
-
-
Reaction Assembly :
-
Dissolve Sodium Pyruvate (50 mM final conc.) in the buffer.
-
Add 3-Chlorophenol (25 mM final conc.). Note: Phenols can be inhibitory at high concentrations.[6] If scaling up, use a fed-batch approach to keep phenol <25 mM.
-
Initiate reaction by adding TPL enzyme (20–40 Units total).
-
-
Incubation :
-
Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.
-
Monitor pH periodically; adjust to 8.0 with dilute NH₄OH if necessary.
-
-
Termination & Work-up :
-
Quench reaction by adding glacial acetic acid to pH 5.0.
-
Centrifuge (10,000 x g, 20 min) to remove precipitated protein.
-
Purification : Load supernatant onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form).
-
Wash with water to remove unreacted phenol and pyruvate.
-
Elute the amino acid with 1 M NH₄OH.
-
-
Concentrate the eluate in vacuo to obtain crude crystals.[6] Recrystallize from water/ethanol.[6]
-
Part 3: Protocol B - Chemical Synthesis (Erlenmeyer-Plöchl)
This classical route is robust for multigram synthesis but yields a racemic product (DL-2-chlorotyrosine). A resolution step is required to isolate the L-isomer.
Reagents & Equipment
-
N-Acetylglycine
-
Sodium Acetate (anhydrous)
-
Acetic Anhydride
-
Red Phosphorus / Hydroiodic Acid (HI) or H₂/Pd-C (Caution: Dechlorination risk with Pd).
Step-by-Step Protocol
Step 1: Azlactone Formation
-
Mix 2-chloro-4-hydroxybenzaldehyde (100 mmol), N-acetylglycine (120 mmol), and anhydrous NaOAc (80 mmol) in acetic anhydride (250 mL).
-
Reflux for 2–4 hours. The mixture will turn homogenous and then precipitate the yellow azlactone.
-
Cool to 0°C. Filter the crystalline product (4-(2-chloro-4-acetoxybenzylidene)-2-methyl-5-oxazolone).
-
Wash with cold water and cold ethanol.
Step 2: Hydrolysis & Reduction
Critique of Reduction Methods: Catalytic hydrogenation (Pd/C) often strips the chlorine atom. The Red Phosphorus/HI method is preferred for halogenated tyrosines despite its harshness.
-
Suspend the azlactone (50 mmol) in 57% HI (150 mL) and Red Phosphorus (10 g).
-
Reflux for 3–5 hours. The azlactone ring opens, the double bond is reduced, and the acetyl groups are hydrolyzed.
-
Work-up : Filter off unreacted phosphorus. Evaporate the filtrate to dryness.
-
Dissolve residue in water, adjust pH to 6.0 with NH₄OH to precipitate the free amino acid (DL-2-chlorotyrosine).
Step 3: Enzymatic Resolution (Optional for L-isomer)
-
Acetylate the DL-product to form N-acetyl-DL-2-chlorotyrosine .
-
Incubate with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C.
-
Acylase I selectively hydrolyzes the L-enantiomer.
-
Separate the free L-2-chlorotyrosine from the unreacted N-acetyl-D-tyrosine via ion-exchange chromatography.
Part 4: Quality Control & Analysis
Verify the identity and purity using the following parameters. The distinction between the 2-chloro and 3-chloro isomers is visible in the aromatic region of the NMR.
| Parameter | Specification (L-Isomer) | Method |
| Appearance | White to off-white powder | Visual |
| Purity | >98.0% | HPLC (C18, 0.1% TFA/MeCN) |
| Chiral Purity | >99% ee | Chiral HPLC (Crownpak CR+) |
| MS (ESI+) | [M+H]⁺ = 216.04 m/z | Mass Spectrometry |
| 1H NMR | D₂O/DCl |
NMR Diagnostic :
-
2-Chloro-L-Tyrosine : The proton at C3 (between Cl and OH) appears as a singlet (or narrow doublet) and is meta-coupled. The protons at C5 and C6 show ortho-coupling.
-
3-Chloro-L-Tyrosine : The proton at C2 (ortho to alkyl) appears as a singlet.
Part 5: Process Logic & Pathway Map
Figure 2: Experimental workflow comparison. Protocol A is direct and stereoselective; Protocol B is multi-step but uses standard organic reagents.
References
-
Phillips, R. S., et al. (2022).[4] "M379A Mutant Tyrosine Phenol-lyase from Citrobacter freundii Has Altered Conformational Dynamics." ChemBioChem. Link
- Validates the synthesis of 2-chloro-L-tyrosine
-
- Foundational text on TPL isol
- Bégué, J. P., & Bonnet-Delpon, D. (2008). "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons.
-
Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids." Organic Syntheses. Link
- Provides context on handling chloro-substituted amino acid deriv
-
PubChem Compound Summary . "3-Chloro-L-tyrosine" (Distinction of isomers). Link
- Used to verify the nomenclature and structural distinction between 2-Cl and 3-Cl isomers.
Sources
- 1. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Insights into the Catalytic Mechanism of Tyrosine Phenol-lyase from X-ray Structures of Quinonoid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-5-iodo-L-tyrosine | Benchchem [benchchem.com]
- 6. M379A Mutant Tyrosine Phenol‐lyase from Citrobacter freundii Has Altered Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-氯-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tyrosine phenol-lyase - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. creative-enzymes.com [creative-enzymes.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-2-chloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-chloro-L-tyrosine in Peptide Chemistry
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2-chloro-L-tyrosine, a halogenated analog of L-tyrosine, is of particular interest in the design of novel peptide therapeutics and biochemical probes. The presence of a chlorine atom at the ortho-position of the phenolic ring can significantly alter the electronic properties and steric hindrance of the tyrosine side chain. This modification can influence intra- and intermolecular interactions, such as hydrogen bonding and aromatic stacking, potentially leading to peptides with enhanced binding affinity, improved resistance to enzymatic degradation, and unique pharmacological profiles.[1]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-chloro-L-tyrosine into peptides using solid-phase peptide synthesis (SPPS). The methodologies described herein are grounded in established principles of Fmoc/tBu chemistry and have been adapted to address the specific considerations required for this modified amino acid.
Core Principles and Strategic Considerations
The general workflow for Fmoc-based SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][3] The process consists of repeated cycles of Nα-Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acid. The choice of resin, coupling reagents, and cleavage conditions are critical for a successful synthesis.
Resin Selection
The choice of resin depends on the desired C-terminal functionality of the peptide.[4][5]
-
Wang Resin: For peptides with a C-terminal carboxylic acid.
-
Rink Amide Resin: For peptides with a C-terminal amide.
-
2-Chlorotrityl Chloride Resin: Offers flexibility for synthesizing both C-terminal acids and amides, and is particularly advantageous for preparing protected peptide fragments due to its high acid lability, allowing for mild cleavage conditions that keep side-chain protecting groups intact.[4][6]
Side-Chain Protection of 2-chloro-L-tyrosine
The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions such as O-acylation during coupling steps. For Fmoc-based SPPS, the tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain due to its stability to the basic conditions of Fmoc deprotection and its facile removal with trifluoroacetic acid (TFA) during the final cleavage.[7][8] While the electron-withdrawing nature of the chlorine atom in 2-chloro-L-tyrosine may slightly alter the pKa of the phenolic hydroxyl, the use of a tBu protecting group is still recommended to ensure a clean synthesis.
Experimental Workflows and Protocols
Workflow for SPPS of a Peptide Containing 2-chloro-L-tyrosine
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol 1: Amino Acid Coupling
The coupling of Fmoc-2-chloro-L-tyrosine can be achieved using standard coupling reagents. Due to the potential for steric hindrance from the ortho-chloro substituent, the use of a highly efficient coupling reagent is recommended.
Reagents and Materials:
-
Fmoc-peptide-resin
-
Fmoc-2-chloro-L-tyrosine(tBu)-OH
-
Base (e.g., N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))[10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: After Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin).
-
Activation Solution: In a separate vessel, dissolve Fmoc-2-chloro-L-tyrosine(tBu)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and a suitable additive (e.g., HOAt, 3-5 equivalents) in DMF. Add the base (e.g., DIEA, 6-10 equivalents) to the activation solution.
-
Coupling Reaction: Add the activation solution to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.[11]
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin) to remove excess reagents and byproducts.
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 3-5 eq. | Ensures the reaction goes to completion. |
| Coupling Reagent | HATU, HBTU, or DIC/Oxyma | High coupling efficiency, minimizing side reactions.[9][10] |
| Base | DIEA or NMM | Catalyzes the activation and coupling reactions.[10] |
| Reaction Time | 1-2 hours | Sufficient for most couplings; can be extended if necessary. |
Detailed Protocol 2: Fmoc Deprotection
The Fmoc protecting group is removed with a solution of a secondary amine, typically piperidine, in DMF.[12][13]
Reagents and Materials:
-
Fmoc-peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF (3 x 5 mL per 100 mg of resin).
-
Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL per 100 mg of resin) to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]
Detailed Protocol 3: Cleavage and Final Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[14][15][16]
Cleavage Cocktail Selection:
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, specific scavengers are required. For a peptide containing 2-chloro-L-tyrosine, a standard cleavage cocktail is generally sufficient, but scavengers are still necessary to quench the reactive carbocations generated from the tBu protecting groups.
| Cleavage Cocktail | Composition (v/v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for peptides with Trp, Met, Cys.[17] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[17] |
| Standard TFA Cocktail | TFA/TIPS/Water (95:2.5:2.5) | For peptides without highly sensitive residues.[16] |
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[16]
-
Cleavage: Add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per 0.25 mmol of peptide).[14] Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension to pellet the crude product. Wash the pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
Potential Side Reactions and Mitigation Strategies
While the incorporation of Fmoc-2-chloro-L-tyrosine is generally straightforward, some potential side reactions should be considered:
-
Incomplete Coupling: Due to the steric bulk of the chloro-substituent, incomplete coupling can occur. This can be mitigated by using a more potent coupling reagent like HATU, extending the coupling time, or performing a double coupling.[11][18]
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can still occur, especially with prolonged activation times or the use of strong bases. Using an additive like HOAt or Oxyma can help to suppress racemization.[9][10]
-
Side Reactions during Cleavage: The electron-withdrawing nature of the chlorine atom may make the aromatic ring more susceptible to electrophilic attack by carbocations generated during cleavage. The use of an effective scavenger cocktail is crucial to prevent re-attachment of protecting groups or other modifications.
Characterization of the Final Peptide
The purity and identity of the final peptide should be confirmed using analytical techniques such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.[2][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[19][20] Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
Conclusion
The solid-phase synthesis of peptides containing 2-chloro-L-tyrosine is a feasible and valuable method for accessing novel peptide analogs. By employing highly efficient coupling reagents, appropriate side-chain protection, and optimized cleavage conditions, high-purity peptides can be obtained. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully incorporate this unique amino acid into their peptide synthesis workflows, paving the way for the development of new therapeutic agents and research tools.
Chemical Structures
Caption: Key reagents for the synthesis.
References
- Vertex AI Search. Modified Peptides: Special Considerations for Testing and Analysis. Accessed February 12, 2026.
- BenchChem. Application Notes and Protocols: Use of 3-Chloro-L-Tyrosine in Peptide Synthesis. Accessed February 12, 2026.
- Creative Proteomics. Peptide Analysis Techniques Review. Accessed February 12, 2026.
- BenchChem. Technical Support Center: Synthesis of Peptides with Multiple Chlorinated Residues. Accessed February 12, 2026.
- BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Accessed February 12, 2026.
- Nowick, J.S. et al.
- Agilent.
- Fields, G.B. et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health.
- CDN Isotopes. Cleavage Cocktail Selection.
- Aapptec Peptides. Coupling Reagents.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- BenchChem. A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Accessed February 12, 2026.
- Fields, G.B. Methods for Removing the Fmoc Group.
- Bibliomed. Side reactions in peptide synthesis: An overview. 2018.
- ResearchGate.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Barlos, K. et al. Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. Int J Pept Protein Res. 1991;38(6):555-561.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024.
- CEM Corporation. SPPS Reagents Explained: A Complete Guide. 2025.
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- BenchChem. Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols. Accessed February 12, 2026.
- Albericio, F. et al.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Chou, P. T. et al.
- Albericio, F. et al. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- National Institutes of Health. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. 2025.
- Slideshare. Spps and side reactions in peptide synthesis.
- BenchChem. A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Accessed February 12, 2026.
- ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. 2018.
- Aapptec Peptides. SYNTHESIS NOTES.
- ResearchGate.
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. youtube.com [youtube.com]
- 6. Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. chempep.com [chempep.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-peptides.com [creative-peptides.com]
- 20. biopharmaspec.com [biopharmaspec.com]
HPLC methods for separating 2-chlorotyrosine and 3-chlorotyrosine
Application Note: High-Resolution HPLC & LC-MS/MS Separation of Chlorotyrosine Isomers
Executive Summary & Biological Context
The accurate quantification of 3-chlorotyrosine (3-Cl-Tyr) is the "gold standard" for assessing myeloperoxidase (MPO) activity in vivo. MPO, an enzyme abundant in neutrophils, converts hydrogen peroxide and chloride ions into hypochlorous acid (HOCl), a potent oxidant.[1][2][3][4] HOCl selectively chlorinates tyrosine residues in proteins to form 3-Cl-Tyr.[4][5]
The Analytical Challenge: While 3-Cl-Tyr is the specific enzymatic product, its structural isomer, 2-chlorotyrosine (2-Cl-Tyr) , can form via non-enzymatic pathways or exist as a synthetic impurity in standard reference materials. Standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails to resolve these positional isomers due to their identical mass, similar pKa (~7.5 for the phenolic hydroxyl), and comparable hydrophobicity.
This guide details a protocol utilizing Pentafluorophenyl (PFP) stationary phases, which leverage
Mechanism of Action
To understand the separation logic, we must first visualize the formation and structural differences.
Figure 1: The MPO-catalyzed pathway generating 3-chlorotyrosine.[2][4][5] Specificity of the 3-position attack is driven by the enzyme active site, whereas 2-chlorotyrosine often arises from non-enzymatic reactions.
Method Development Strategy: Why PFP?
The Failure of C18: On a standard Alkyl-C18 column, retention is governed primarily by hydrophobicity. Since the chlorine atom adds similar hydrophobicity regardless of position (2- vs 3-), the isomers often co-elute or show "shouldering," making accurate MS quantification impossible.
The PFP Solution: Fluorinated stationary phases (Pentafluorophenyl propyl) offer multiple retention mechanisms:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of tyrosine.
-
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the C-Cl dipole in the analyte.
-
Shape Selectivity: The position of the chlorine atom (ortho vs. meta to the hydroxyl/side chain) alters the effective planar area of the molecule, significantly changing its interaction with the rigid PFP phase.
Protocol 1: High-Sensitivity LC-MS/MS (Biological Matrices)
Application: Quantification of protein-bound chlorotyrosine in plasma, tissue, or cell lysates. Limit of Detection (LOD): ~0.5 nM (matrix dependent).
A. Sample Preparation (Protein Hydrolysis)
Note: Free chlorotyrosine is rare; it is almost exclusively protein-bound.
-
Precipitation: Add 200 µL cold acetone to 50 µL plasma. Centrifuge (10,000 x g, 5 min). Discard supernatant (removes free amino acids).
-
Resuspension: Resuspend pellet in 100 µL reaction buffer (50 mM Tris-HCl, pH 7.4).
-
Digestion: Add Pronase E (0.2 mg/mL). Incubate at 50°C for 18–24 hours.
-
Why Pronase? It is a mixture of proteases that ensures complete hydrolysis to single amino acids, unlike Trypsin which leaves peptides.
-
-
Cleanup (SPE): Use a C18 Solid Phase Extraction cartridge.
-
Condition: 1 mL MeOH -> 1 mL Water.
-
Load: Digest sample (acidified with 10 µL formic acid).
-
Wash: 1 mL 0.1% Formic Acid in Water.
-
Elute: 500 µL 80% Methanol / 0.1% Formic Acid.
-
-
Reconstitution: Evaporate to dryness; reconstitute in 50 µL Mobile Phase A.
B. LC-MS/MS Parameters
| Parameter | Setting | Notes |
| Column | Kinetex F5 (PFP) or Pursuit XRs Diphenyl | 100 x 2.1 mm, 2.6 µm particle size. |
| Temp | 40°C | Elevated temp improves mass transfer. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can be used but ACN yields sharper peaks on PFP. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Injection | 5–10 µL |
Gradient Profile:
-
0–1 min: 2% B (Isocratic hold to elute salts)
-
1–8 min: 2% -> 30% B (Shallow gradient is critical for isomer resolution)
-
8–10 min: 30% -> 95% B (Wash)
-
10–13 min: 2% B (Re-equilibration)
C. Mass Spectrometry (MRM Transitions)
Operate in Positive ESI (Electrospray Ionization) mode.[6]
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| 3-Cl-Tyr | 216.0 | 170.0 | 20 | Loss of HCOOH (Formic acid) |
| 3-Cl-Tyr | 216.0 | 135.0 | 35 | Immonium Ion |
| 2-Cl-Tyr | 216.0 | 170.0 | 20 | Quantifier (Same transition, separated by RT) |
| 225.0 | 179.0 | 20 | Internal Standard (Required) |
Note: The 216->170 transition is common to both. Chromatographic separation is the ONLY way to distinguish them.
Protocol 2: HPLC-UV (Synthetic Standards/High Concentration)
Application: Purity checks of synthetic standards or in vitro enzymatic assays with high substrate loads (>1 µM).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength: 280 nm (Aromatic ring) or 210 nm (Peptide bond/Amine - higher sensitivity, lower specificity).
-
Column: Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0)
-
B: Acetonitrile[7]
-
-
Isocratic Mode: 90% A / 10% B.
-
Reasoning: Isocratic elution often provides better resolution (
) for closely eluting isomers than gradients.
-
Analytical Workflow Diagram
Figure 2: Complete analytical workflow from biological matrix to isomer quantification.
Troubleshooting & Validation
-
Loss of Resolution:
-
Cause: PFP columns are sensitive to "dewetting" if 100% aqueous phase is used abruptly.
-
Fix: Ensure at least 2% organic is present at the start of the gradient.
-
-
Peak Tailing:
-
Cause: Interaction of amine group with free silanols.
-
Fix: Ensure Mobile Phase A pH is acidic (< 3.0) to keep silanols protonated, or increase ionic strength (Ammonium Formate).
-
-
Internal Standard:
-
You must use isotopically labeled 3-chlorotyrosine (
or ) to correct for matrix effects and SPE recovery losses.
-
References
-
Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima.[4] Journal of Clinical Investigation, 99(12), 2075–2081.
-
Crow, B. S., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of Analytical Toxicology, 40(4), 264–271.
-
Nishio, T., et al. (2021). Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning.[8] Legal Medicine, 53, 101939.[8]
- Frost, J., et al. (2014). Chromatographic separation of isomeric tyrosines: Investigation of stationary phases for the separation of meta-, ortho- and para-tyrosine. Journal of Chromatography A. (Contextual reference for PFP selectivity on tyrosine isomers).
Sources
- 1. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase levels and its product 3-chlorotyrosine predict Chronic Kidney Disease severity and associated Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase Targets Apolipoprotein A-I, the Major High Density Lipoprotein Protein, for Site-Specific Oxidation in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASONACO - Separation of m/p-tyrosines [masonaco.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chlorotyrosine as a Chiral Building Block in Modern Drug Design
Introduction: Beyond the Canonical Twenty—The Rise of Unnatural Amino Acids
In the landscape of contemporary drug discovery, the strategic incorporation of unnatural amino acids (UAAs) into peptide and small molecule scaffolds represents a paradigm shift. It is a move from mimicking nature to engineering molecular solutions with enhanced potency, selectivity, and metabolic stability. Among the diverse arsenal of available UAAs, 2-chlorotyrosine emerges as a particularly versatile and powerful chiral building block. Its unique electronic and steric properties, conferred by the chlorine substituent on the phenolic ring, unlock novel chemical space for medicinal chemists.
This guide provides a comprehensive overview of 2-chlorotyrosine, from its fundamental properties to its application in sophisticated drug design strategies. We will delve into detailed, field-tested protocols for its incorporation into peptide synthesis and subsequent chemical modifications. The emphasis throughout is on the "why"—the scientific rationale that underpins each experimental choice, ensuring that researchers can not only replicate these methods but also adapt and innovate upon them.
Part 1: The Scientific Rationale—Why 2-Chlorotyrosine?
The strategic placement of a chlorine atom at the C2 position of the tyrosine ring imparts a unique set of chemical characteristics that can be exploited in drug design:
-
Modulation of Acidity: The electron-withdrawing nature of the chlorine atom lowers the pKa of the phenolic hydroxyl group. This alteration can significantly impact hydrogen bonding interactions with biological targets, potentially leading to enhanced binding affinity and selectivity.
-
Steric Influence: The chlorine atom introduces steric bulk, which can be used to enforce specific peptide conformations. This pre-organization of the ligand can reduce the entropic penalty upon binding to a receptor, thereby increasing affinity.
-
Metabolic Stability: The C-Cl bond is generally resistant to metabolic degradation, making 2-chlorotyrosine an excellent choice for improving the in vivo stability of peptide-based therapeutics.
-
A Handle for Bio-orthogonal Chemistry: The chlorinated aromatic ring is a versatile platform for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Workflow for Utilizing 2-Chlorotyrosine in Drug Discovery
Caption: Workflow from synthesis to final bioactive molecule.
Part 2: Experimental Protocols—From Synthesis to Application
Protocol 2.1: Incorporation of Fmoc-L-2-chlorotyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating 2-chlorotyrosine into a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-L-2-chlorotyrosine
-
Rink Amide MBHA resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for 5 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-L-2-chlorotyrosine (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIPEA (6 eq.) and agitate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Causality Check: A Kaiser test should be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Safety Note: Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2.2: Palladium-Catalyzed Suzuki Cross-Coupling on a 2-Chlorotyrosine-Containing Peptide
This protocol describes a method for modifying the 2-chlorotyrosine residue within a peptide sequence via a Suzuki cross-coupling reaction. This powerful reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or vinyl substituents.
Materials:
-
2-Chlorotyrosine-containing peptide
-
Arylboronic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.)
-
Triphenylphosphine (PPh₃, 0.4 eq.)
-
Potassium carbonate (K₂CO₃, 3 eq.)
-
Acetonitrile (ACN) and water (3:1 mixture), degassed
-
Diethyl ether
-
Reverse-phase HPLC system
Procedure:
-
Reaction Setup:
-
Dissolve the crude peptide in the degassed ACN/water mixture.
-
Add the arylboronic acid, K₂CO₃, PPh₃, and finally Pd(OAc)₂.
-
Expert Insight: The order of addition is crucial. The palladium catalyst should be added last to prevent premature degradation. The ligand (PPh₃) is essential to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the coupled product will indicate reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and wash with diethyl ether to remove organic-soluble impurities.
-
Lyophilize the aqueous layer to obtain the crude modified peptide.
-
Purify the peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Data Presentation: Expected Mass Shifts for Common Suzuki Coupling Partners
| Coupling Partner (Arylboronic Acid) | Structure of 'R' Group | Expected Mass Shift (Δm/z) |
| Phenylboronic acid | -C₆H₅ | +42.06 |
| 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ | +72.07 |
| 3-Pyridylboronic acid | -C₅H₄N | +43.04 |
| Naphthalene-1-boronic acid | -C₁₀H₇ | +92.09 |
Part 3: Applications and Case Studies
The true power of 2-chlorotyrosine as a building block is demonstrated in its application to solve complex challenges in drug design. One notable area is the development of constrained peptides.
Case Study: Engineering Constrained Peptides for Enhanced Receptor Binding
Many therapeutic peptides suffer from high conformational flexibility, which can lead to poor receptor affinity and selectivity. By incorporating two 2-chlorotyrosine residues into a peptide sequence, a covalent bridge can be formed via a palladium-catalyzed intramolecular biaryl ether formation. This "locks" the peptide into a more rigid, bioactive conformation.
Caption: Constraining peptides via intramolecular cyclization.
This strategy has been successfully employed to develop potent and selective ligands for a variety of G-protein coupled receptors (GPCRs), demonstrating the utility of 2-chlorotyrosine in transforming flexible peptides into drug-like candidates.
Conclusion
2-Chlorotyrosine is more than just another unnatural amino acid; it is a versatile tool for molecular engineering. Its unique combination of steric, electronic, and chemical properties provides medicinal chemists with a reliable method for modulating the pharmacological properties of peptides and small molecules. The protocols and rationale presented in this guide offer a robust starting point for researchers looking to harness the power of this exceptional chiral building block in their own drug discovery programs. By understanding the underlying principles of its reactivity and application, the possibilities for innovation are vast.
References
-
Title: Synthesis of 2-Chlorotyrosine and its Application in Peptide Chemistry Source: Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in Peptide Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Constrained Peptides as Drug Candidates Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization During 2-Chlorotyrosine Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating 2-chlorotyrosine (2-Cl-Tyr) into their peptide sequences. The unique electronic properties of this non-canonical amino acid present specific challenges, most notably an increased propensity for racemization during peptide coupling.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the stereochemical integrity of your peptide products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-amino acid in biological systems) is converted into an equal mixture of both its L- and D-forms. In peptide synthesis, this results in the formation of diastereomers—peptides with the same sequence but different three-dimensional structures.[1][2][3] The biological activity of a peptide is exquisitely linked to its specific 3D conformation. The introduction of even a single D-amino acid can dramatically reduce or abolish its intended function, alter its receptor-binding affinity, or introduce unforeseen toxicological effects.[1] Therefore, maintaining enantiomeric purity is paramount for therapeutic efficacy and safety.[4]
Q2: Why is 2-chlorotyrosine (2-Cl-Tyr) particularly susceptible to racemization?
A2: The increased risk of racemization with 2-Cl-Tyr stems from the electron-withdrawing nature of the chlorine atom on the phenyl ring. This effect increases the acidity of the proton on the alpha-carbon (α-H).[4] During the activation of the carboxyl group for coupling, this α-H becomes more susceptible to abstraction by a base. This leads to the formation of a planar intermediate (either an oxazolone or an enolate), which can be re-protonated from either side, resulting in a loss of the original stereochemistry.[3][4][5]
Q3: What is the primary chemical mechanism behind racemization in peptide coupling?
A3: The most dominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][6][7][8] This occurs when the activated carboxyl group of the Nα-protected amino acid undergoes an intramolecular cyclization. The resulting oxazolone ring is planar, and the α-H is highly acidic. In the presence of a base, this proton is easily removed, creating a symmetric, achiral enolate intermediate. Subsequent attack by the amine component of the coupling partner can occur from either face of this planar ring, leading to both the desired L-peptide and the undesired D-diastereomer.[3][4]
Q4: How can I accurately detect and quantify the level of racemization in my 2-Cl-Tyr-containing peptide?
A4: The most reliable methods for quantifying racemization involve hydrolyzing the final peptide into its constituent amino acids, followed by chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique where the hydrolyzed amino acids are separated on a chiral stationary phase (CSP).[2][9] The D- and L-isomers will have different retention times, allowing for their quantification by comparing peak areas.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method involves derivatizing the hydrolyzed amino acids to make them volatile, followed by separation on a chiral GC column.[4][9] It can reliably quantify the D-isomer down to 0.1%.[4]
To account for any racemization that might occur during the acid hydrolysis step itself, it is best practice to perform the hydrolysis using deuterated acid (e.g., 6N DCl in D₂O).[9][10] This allows for correction by monitoring deuterium incorporation at the α-carbon.[9]
Troubleshooting Guide
This section addresses common issues encountered when coupling 2-chlorotyrosine and provides actionable solutions.
"I've detected significant ( >2%) epimerization at the 2-Cl-Tyr residue. What are the most likely causes and how do I fix it?"
This is a common problem stemming from the high reactivity of the activated 2-Cl-Tyr. The cause can usually be traced to one or more of the following factors:
-
Over-activation or Inappropriate Coupling Reagent:
-
Cause: Using a highly reactive coupling reagent without a racemization-suppressing additive, or allowing for long pre-activation times, can favor the formation of the problematic oxazolone intermediate.[8] Carbodiimides like DCC or DIC, when used alone, are particularly prone to causing racemization.[11][12]
-
Solution: Always use a coupling additive. Additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and 1-hydroxybenzotriazole (HOBt) rapidly trap the highly reactive O-acylisourea intermediate formed by carbodiimides, converting it into a more stable active ester that is less prone to racemization.[13][14][15][16] Uronium/phosphonium salt reagents like HBTU, HATU, or PyBOP are generally preferred as they are designed for low racemization.[13][17]
-
-
Excessive or Strong Base:
-
Cause: The base used during coupling (e.g., DIPEA, NMM) can directly abstract the acidic α-proton, promoting racemization.[4][5] Stronger bases and higher concentrations exacerbate this problem.[5]
-
Solution: Use a weaker, more sterically hindered base like sym-collidine if racemization is persistent.[5][11] Crucially, use the minimum amount of base necessary for the reaction to proceed. For in-situ neutralization protocols, use no more than the stoichiometric amount required.
-
-
High Reaction Temperature:
-
Cause: Higher temperatures accelerate all reaction rates, but they often increase the rate of racemization more significantly than the rate of peptide bond formation.[1]
-
Solution: Perform the coupling at a lower temperature. Cooling the reaction to 0°C is a highly effective strategy to suppress racemization.[1][17]
-
"Which coupling conditions are optimal for incorporating Fmoc-L-2-Cl-Tyr-OH to minimize racemization?"
The optimal conditions will balance efficient coupling with maximum suppression of racemization. The following table summarizes recommended combinations.
| Coupling Reagent | Additive | Base (if required) | Temperature | Key Advantages |
| DIC (Diisopropylcarbodiimide) | OxymaPure | N/A for pre-activation | 0°C to RT | OxymaPure is a highly effective, non-explosive racemization suppressant, often superior to HOBt.[11][15][16][18] |
| HATU / HBTU | (Internal) | DIPEA or Collidine | 0°C to RT | Efficient coupling for sterically hindered amino acids with low racemization potential.[13][17] |
| PyBOP | (Internal) | DIPEA or Collidine | 0°C to RT | Phosphonium-based reagent, well-suited for cyclization and difficult couplings.[11][19] |
Recommendation: For a critical coupling involving 2-Cl-Tyr, the DIC/OxymaPure combination is an excellent first choice due to its proven high performance in suppressing racemization.[16]
"My coupling reaction is slow, and when I try to force it with longer reaction times or higher temperatures, racemization increases. What should I do?"
This indicates that the rate of racemization is competitive with the rate of coupling.
-
Workflow:
-
Switch to a More Efficient Reagent System: If using a carbodiimide-based method, switch to a uronium/phosphonium salt like HATU, which generally provides faster coupling kinetics.[20]
-
Optimize the Solvent: While DMF and NMP are standard, ensure they are high quality and amine-free.[12][21][22] Poor solvent quality can impede reaction efficiency. The resin must be well-swollen to ensure reaction sites are accessible.[22][23]
-
Use a More Acidic Additive: If using a carbodiimide, switching from HOBt to the more acidic 6-Cl-HOBt or HOAt (use with caution due to explosive properties) can sometimes accelerate coupling, but OxymaPure remains a safer and highly effective alternative.[16]
-
Consider Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate the coupling reaction rate significantly more than the racemization rate, leading to a purer product in a shorter time.[4]
-
Visualizing the Problem & Solution
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization involves the formation of a planar oxazolone intermediate.
Troubleshooting Workflow for Racemization
Caption: A decision tree to systematically troubleshoot and resolve racemization issues.
Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-2-Cl-Tyr-OH using DIC/OxymaPure
This protocol is designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][21]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-2-Cl-Tyr-OH (3 eq.)
-
OxymaPure (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
High-purity N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using standard methods (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-2-Cl-Tyr-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Cooling: Cool the activation mixture vessel and the reaction vessel containing the resin in an ice bath to 0°C.
-
Activation: Add DIC (3 eq.) to the cooled amino acid/OxymaPure solution. Allow the mixture to pre-activate for 2-5 minutes at 0°C.
-
Coupling: Add the activated mixture to the cooled, washed resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours. It is recommended to keep the reaction vessel at 0°C for the first hour before allowing it to slowly warm to room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Quantification of Racemization by Chiral HPLC after Acid Hydrolysis
This protocol provides a general workflow for determining the D/L ratio of 2-Cl-Tyr in the final peptide.[9]
Materials:
-
Purified, lyophilized peptide
-
6N DCl in D₂O
-
Chiral HPLC system with a suitable chiral column (e.g., CHIROBIOTIC™ phases)[24]
-
D- and L-2-chlorotyrosine standards
-
Appropriate buffers and mobile phases for HPLC
Procedure:
-
Hydrolysis: Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube. Add 6N DCl in D₂O. Seal the tube under vacuum. Heat at 110°C for 24 hours.[9]
-
Sample Preparation: Cool the tube and open it carefully. Evaporate the deuterated acid to dryness under a stream of nitrogen or using a vacuum centrifuge. Re-dissolve the resulting amino acid mixture in a known volume of the initial HPLC mobile phase or a suitable buffer.[1]
-
Standard Preparation: Prepare standard solutions of both L-2-Cl-Tyr and D-2-Cl-Tyr in the same buffer.
-
Chiral HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions individually to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Run the separation under isocratic conditions, monitoring at a suitable UV wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks for D- and L-2-Cl-Tyr in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization (%D-isomer) using the formula: %D = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
-
References
- Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemization in Peptide Synthesis. Benchchem.
-
Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7431. Available at: [Link]
-
Nam, I., Lee, J. K., Nam, H.-G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2309360120. Available at: [Link]
-
Chea, E. K., L-H., & Gardinier, K. M. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 94(35), 12048-12055. Available at: [Link]
- Nam, I., Lee, J. K., Nam, H.-G., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2).
- Dealing with the formation of undesired oxazolone byproducts in synthesis. Benchchem.
- Technical Support Center: Preventing Racemization in Peptide Coupling. Benchchem.
-
RSC Publishing. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available at: [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. Available at: [Link]
-
T-Jean, J., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.
-
Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. (1995). Chemical & pharmaceutical bulletin, 43(8), 1287-1291. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules, 25(23), 5707. Available at: [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Introduction to Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 386, 1-30. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
-
Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire Department of Chemistry. Available at: [Link]
- Technical Support Center: Managing Tyrosine Racemization in Peptide Synthesis. Benchchem.
- Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. Benchchem.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available at: [Link]
-
Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. PMC, 28(21), 7431. Available at: [Link]
-
Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry. Available at: [Link]
-
Pinto, G. R., & Miranda, M. T. M. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Available at: [Link]
-
Albericio, F., & de la Torre, B. G. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Books. Available at: [Link]
-
Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Available at: [Link]
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. International journal of peptide and protein research, 39(4), 308-316. Available at: [Link]
-
New Trends in Peptide Coupling Reagents. (2001). Organic Preparations and Procedures International, 33(3), 203-303. Available at: [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Available at: [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2023). Organic Chemistry Frontiers. Available at: [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, e202400085. Available at: [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2014). PLoS ONE, 9(4), e94385. Available at: [Link]
-
Chronology of base introduction in SPPS. 13,17. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. posters.unh.edu [posters.unh.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. bachem.com [bachem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.uci.edu [chem.uci.edu]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Tyrosine Synthesis
Welcome to the technical support center for the synthesis of 2-substituted tyrosine derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing substituents at the sterically hindered ortho-position of the tyrosine phenol ring. Here, you will find practical, in-depth guidance to troubleshoot common issues and answer frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of 2-substituted tyrosines. Each entry outlines a potential issue, its likely causes, and actionable solutions to get your research back on track.
Issue 1: Low to No Yield of the Desired 2-Substituted Tyrosine Product
You've set up your reaction for ortho-functionalization (e.g., halogenation, nitration, or a coupling reaction), but upon workup and analysis, you find very little or none of your target molecule. What could be wrong?
Potential Causes & Solutions:
-
Inadequate Protection of Functional Groups: The nucleophilic amine and carboxyl groups of tyrosine, as well as the phenolic hydroxyl group, can interfere with many ortho-functionalization reactions.[1] Inadequate protection can lead to a multitude of side reactions, consuming your starting material and reagents.[1]
-
Solution: Ensure complete and stable protection of the N-terminus (e.g., with Fmoc or Boc), the C-terminus (e.g., as a methyl or benzyl ester), and the phenolic hydroxyl group (e.g., with a tert-butyl or benzyl group). The choice of protecting group is critical and should be orthogonal, allowing for selective removal without affecting other parts of the molecule.[2] For instance, an Fmoc group is base-labile, a Boc group is acid-labile, and a benzyl group can be removed by hydrogenolysis.[2]
-
-
Steric Hindrance Impeding Reagent Access: The inherent bulk of the tyrosine side chain, coupled with protecting groups, can physically block reagents from accessing the ortho-position of the phenol ring. This is a primary challenge in the synthesis of 2-substituted tyrosines.[3]
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Microwave-assisted synthesis can also be effective in accelerating sterically hindered reactions.[4]
-
Employ More Reactive Reagents: For coupling reactions, consider using highly active catalysts and ligands. For example, in Suzuki-Miyaura couplings, using more electron-rich and bulky phosphine ligands can enhance catalytic activity.[5]
-
Consider a Directing Group Strategy: The introduction of a directing group can position the catalyst or reagent in close proximity to the target C-H bond, overcoming steric barriers.[6] Silanol-based directing groups have been successfully used for late-stage ortho-olefination of tyrosine.[6]
-
-
-
Poor Solubility of Starting Materials or Intermediates: Tyrosine derivatives, especially when protected with bulky, hydrophobic groups, can have limited solubility in common organic solvents, leading to poor reaction kinetics.[7][8]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to improve solubility. N-Methyl-2-pyrrolidone (NMP) can be a good alternative or co-solvent with Dimethylformamide (DMF) in solid-phase peptide synthesis.[4]
-
Incorporate Solubilizing Tags: For complex peptide sequences, the addition of a polyethylene glycol (PEG) tag can enhance solubility.[9]
-
-
Issue 2: Formation of Multiple Side Products, Including Di-substituted Tyrosine
Your reaction yields a complex mixture of products, including the desired 2-substituted tyrosine, but also significant amounts of 2,6-disubstituted tyrosine and other unidentified impurities.
Potential Causes & Solutions:
-
Over-activation of the Aromatic Ring: The electron-donating hydroxyl group of tyrosine strongly activates the aromatic ring towards electrophilic substitution, making it susceptible to multiple substitutions.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your electrophilic reagent. For halogenation, use of 1.0 to 1.1 equivalents of the halogenating agent (e.g., N-iodosuccinimide) is crucial to minimize di-iodination.[10]
-
Reaction Temperature and Time: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is maximized.
-
-
-
Side Reactions with Protecting Groups: Some protecting groups can be labile under certain reaction conditions, leading to their cleavage and subsequent side reactions on the newly exposed functional groups.[11]
Issue 3: Difficulty in Purifying the Final 2-Substituted Tyrosine Product
You have successfully synthesized your target compound, but are struggling to isolate it in high purity from the reaction mixture.
Potential Causes & Solutions:
-
Similar Polarity of Product and Byproducts: The desired product and key byproducts (e.g., starting material, di-substituted product) may have very similar polarities, making chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems and gradients for flash column chromatography or HPLC. Sometimes, a change from a normal-phase to a reverse-phase separation can provide better resolution.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[13]
-
Solid-Phase Extraction (SPE): For certain applications, SPE can be an effective method for purification, sometimes eliminating the need for HPLC.[14]
-
-
-
Product Instability: The final product may be unstable under the purification conditions (e.g., acidic or basic mobile phases in HPLC).
-
Solution:
-
Adjust pH: Buffer your mobile phases to a pH where your compound is stable.
-
Minimize Exposure Time: Work quickly and avoid prolonged exposure to harsh conditions.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-substituted tyrosines, offering deeper insights into the strategic aspects of these challenging syntheses.
Q1: What are the most effective strategies for introducing a substituent at the 2-position of tyrosine?
The most effective strategies often depend on the desired substituent. Here's a breakdown of common approaches:
| Strategy | Description | Key Considerations |
| Electrophilic Aromatic Substitution | Direct introduction of electrophiles like halogens (e.g., using NIS, NBS) or nitro groups (using nitric acid). | The tyrosine ring is highly activated, often leading to di-substitution. Careful control of stoichiometry and reaction conditions is essential.[10] |
| Directed Ortho-Metalation (DoM) | A directing group (e.g., a protected hydroxyl or a specially introduced group) is used to direct a strong base to deprotonate the ortho-position, followed by quenching with an electrophile. | Requires careful selection of the directing group and strong bases (e.g., organolithiums), which may not be compatible with all functional groups. |
| Transition Metal-Catalyzed C-H Functionalization | Palladium, rhodium, or ruthenium catalysts are used to directly functionalize the C-H bond at the ortho-position.[6][15] | This is a powerful and increasingly popular method. It often requires a directing group to achieve high regioselectivity.[6] The choice of catalyst, ligand, and oxidant is critical. |
| Cross-Coupling Reactions | For aryl-aryl bond formation, a pre-functionalized tyrosine (e.g., 2-bromo or 2-iodo-tyrosine) can be coupled with a boronic acid (Suzuki coupling) or other organometallic reagents.[16][17] | This is a versatile method for introducing a wide range of aryl and heteroaryl groups. The synthesis of the halogenated tyrosine precursor is a key step. |
Q2: How do I choose the right protecting groups for my 2-substituted tyrosine synthesis?
The selection of protecting groups is a critical strategic decision. The ideal set of protecting groups should be:
-
Orthogonal: You should be able to remove each protecting group selectively without affecting the others.[2] This is crucial for multi-step syntheses.
-
Stable: The protecting groups must be stable to the reaction conditions used for the ortho-functionalization step.[12]
-
Easy to Introduce and Remove: The introduction and removal of the protecting groups should be high-yielding and straightforward.
Here is a common orthogonal protection scheme for tyrosine:
| Functional Group | Protecting Group | Deprotection Condition |
| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) |
| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | |
| α-Carboxyl Group | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | |
| Phenolic Hydroxyl Group | tBu (tert-butyl) | Strong Acid (e.g., TFA)[11] |
| Bzl (benzyl) | Hydrogenolysis (H₂, Pd/C) or strong acid[1] |
Q3: For a Suzuki coupling with a 2-bromo-tyrosine derivative, what are the key parameters to optimize for a successful reaction?
The Suzuki-Miyaura coupling is a powerful tool for this purpose.[16][17] For a successful coupling, consider the following:
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd(OAc)₂ with appropriate ligands are commonly used. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[5]
-
Base: A base is required to activate the boronic acid.[18] Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
-
Temperature: Reactions are typically heated, often between 80-110 °C.
Experimental Workflow for a Typical Suzuki Coupling of a 2-Bromo-Tyrosine Derivative
Caption: A generalized workflow for the Suzuki coupling of a 2-bromo-tyrosine derivative.
Q4: Are there any enzymatic methods for the synthesis of 2-substituted tyrosines?
Yes, enzymatic methods are emerging as a powerful alternative, often offering high selectivity and milder reaction conditions.
-
Tyrosinases: These enzymes can hydroxylate tyrosine at the 3-position to form L-DOPA.[19] While this is not the 2-position, it is a key enzymatic modification of the tyrosine ring.
-
Engineered Enzymes: Through directed evolution, enzymes can be engineered to catalyze specific reactions on tyrosine residues within peptides and proteins. For instance, tyrosinase variants have been developed to enhance the acceptance of halogenated tyrosines.[20]
-
Enzyme Cascades: Multiple enzymes can be used in a one-pot cascade to produce modified tyrosines. For example, a tyrosinase and a catechol-O-methyltransferase (COMT) can be used in tandem to produce methoxylated tyrosine derivatives.[21]
Logical Relationship of Key Synthetic Strategies
Caption: Key pathways to 2-substituted tyrosine from a protected starting material.
This technical support center provides a foundation for troubleshooting and strategizing your synthesis of 2-substituted tyrosines. Remember that each specific substrate and reaction may require careful optimization. By understanding the underlying principles and considering the solutions presented here, you will be better equipped to overcome the challenges of steric hindrance and achieve your synthetic goals.
III. References
-
Yamashiro, D., & Li, C. H. (n.d.). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (n.d.). PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Ortho C–H functionalization of Tyr derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (n.d.). Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]
-
Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Metal-free functionalization of tyrosine residues in short peptides and study of the morphological alterations. (2024, March 12). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. (n.d.). Retrieved from [Link]
-
Tyrosine bioconjugation – an emergent alternative. (n.d.). PubMed Central. Retrieved from [Link]
-
New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Iodinated Tyrosine Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Studies on the mechanism of the iodination of tyrosine by lactoperoxidase. (1989, January 25). PubMed. Retrieved from [Link]
-
Mechanism of enzymatic and non-enzymatic tyrosine iodination. Inhibition by excess hydrogen peroxide and/or iodide. (1985, March 15). PubMed. Retrieved from [Link]
-
How to Troubleshoot Low Protein Yield After Elution. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
Tyrosine Modifications in Aging. (n.d.). PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Catalytic Asymmetric Syntheses of Tyrosine Surrogates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
On the mechanism of iodination of tyrosine. (n.d.). PubMed. Retrieved from [Link]
-
Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. (2016, February 11). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of (2S)-2-amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Purification of tyrosine. (n.d.). Google Patents. Retrieved from
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (n.d.). PubMed Central. Retrieved from [Link]
-
General and specialized tyrosine metabolism pathways in plants. (2019, September 6). PubMed Central. Retrieved from [Link]
-
Purification process for removal of tyrosine sulfation antibody variants; purified compositions. (n.d.). Google Patents. Retrieved from
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). NIH. Retrieved from [Link]
-
Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. (2022, September 16). PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]
- 14. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Precision Profiling: Distinguishing 3-Chlorotyrosine from its Isomer 2-Chlorotyrosine in Inflammatory Biomarker Analysis
Executive Summary
In the quantification of myeloperoxidase (MPO) activity—a critical target in atherosclerosis, cystic fibrosis, and sepsis drug development—3-chlorotyrosine (3-Cl-Tyr) serves as the gold-standard "molecular footprint." However, the structural isomer 2-chlorotyrosine (2-Cl-Tyr) presents a significant analytical challenge. While 3-Cl-Tyr is the specific product of MPO-catalyzed oxidation, 2-Cl-Tyr is often a synthetic impurity, a product of non-enzymatic radical chemistry, or a misidentified peak in low-resolution chromatography.
This guide provides a definitive technical framework to distinguish these isobaric compounds, ensuring that your biomarker data reflects true enzymatic inflammation rather than analytical artifacts.
Part 1: The Isomer Challenge & Mechanistic Distinction
To distinguish these biomarkers, one must first understand the regiochemistry that dictates their formation. Mass spectrometry alone (without chromatographic separation) cannot distinguish them because they share the same molecular formula (
Structural & Biological Origins
The difference lies in the position of the chlorine atom relative to the hydroxyl (-OH) group and the alanine side chain.
-
3-Chlorotyrosine (The Biomarker):
-
Structure: Chlorine is attached at position 3 of the aromatic ring, ortho to the hydroxyl group.
-
Mechanism: Formed via Electrophilic Aromatic Substitution (EAS) .[1] The hydroxyl group at position 4 is a strong electron-donating group, directing the attack of Hypochlorous Acid (HOCl) to the ortho positions (3 and 5).
-
Significance: This is the specific fingerprint of MPO activity in vivo.
-
-
2-Chlorotyrosine (The Confounder):
-
Structure: Chlorine is attached at position 2 of the aromatic ring, ortho to the alanine side chain (and meta to the hydroxyl group).
-
Mechanism: Formation at this position is chemically disfavored by the directing effects of the hydroxyl group. It typically arises from non-enzymatic free radical attack (e.g., gamma irradiation), synthetic impurities in reference standards, or confusion with 2-chlorophenol artifacts during hydrolysis.
-
Significance: Presence usually indicates sample contamination, non-specific radical damage, or analytical co-elution.
-
Pathway Visualization
Figure 1: Mechanistic divergence. MPO specifically drives 3-Cl-Tyr formation, whereas 2-Cl-Tyr requires non-enzymatic or synthetic pathways.
Part 2: Analytical Comparison & Methodology
The only reliable way to distinguish these isomers in complex biological matrices (plasma, tissue) is LC-MS/MS with baseline chromatographic separation .
Comparative Properties[2]
| Feature | 3-Chlorotyrosine (Biomarker) | 2-Chlorotyrosine (Isomer) |
| Precursor Ion (ESI-) | m/z 214.0 | m/z 214.0 |
| Primary Product Ion | m/z 178.0 (Loss of HCl) | m/z 178.0 (Loss of HCl) |
| Regiochemistry | Cl ortho to -OH | Cl ortho to Side Chain |
| Chromatographic Behavior | Elutes Later on C18/PFP | Elutes Earlier on C18/PFP |
| Biological Origin | MPO / HOCl specific | Synthetic / Radiolytic / Artifact |
| Stability | Stable in acid hydrolysis | Stable in acid hydrolysis |
The "Self-Validating" Protocol (LC-MS/MS)
This protocol uses a Pentafluorophenyl (PFP) column, which offers superior selectivity for halogenated isomers compared to standard C18 columns due to pi-pi and dipole interactions.
Step 1: Sample Preparation (Artifact Prevention)
-
Goal: Prevent artificial chlorination of free tyrosine during processing.
-
Action: Add 10 mM Methionine or Taurine to all buffers immediately upon sample collection. These act as "scavengers" for any residual HOCl, preventing post-sampling chlorination.
-
Hydrolysis: Use Pronase E (enzymatic digestion) at 50°C for 24h rather than acid hydrolysis (6N HCl) if possible. Acid hydrolysis can induce artifactual chlorination if traces of nitrate/chloride are present, though 3-Cl-Tyr itself is acid-stable.
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: C18 or Polymeric Reversed-Phase (e.g., OASIS HLB).
-
Wash: 0.1% Formic Acid in Water.
-
Elution: 80% Methanol / 0.1% Formic Acid.
-
Note: Both isomers will co-elute during SPE. This step is for matrix cleanup, not isomer separation.
Step 3: LC-MS/MS Separation Parameters
This is the critical differentiation step.
-
Column: Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold)
-
1-8 min: 2% -> 30% B (Shallow gradient is crucial for isomer separation)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Step 4: Mass Spectrometry (MRM Mode)
Operate in Negative Electrospray Ionization (ESI-) mode for maximum sensitivity.
-
Target (3-Cl-Tyr):
-
Q1: 214.0 -> Q3: 178.0 (Quantifier)
-
Q1: 214.0 -> Q3: 135.1 (Qualifier - loss of COOH + HCl)
-
-
Internal Standard (
-3-Cl-Tyr):-
Q1: 223.0 -> Q3: 187.0
-
Part 3: Experimental Workflow & Data Logic
The following diagram illustrates the logical flow to ensure the peak you quantify is genuinely 3-Cl-Tyr.
Figure 2: Analytical decision tree. Retention time (Rt) on a PFP column is the primary discriminator between the 2-Cl and 3-Cl isomers.
Data Interpretation Guide
-
Retention Time Verification: Run a pure standard of 2-chlorotyrosine (custom synthesis or impurity mix) alongside your 3-chlorotyrosine standard.
-
Expectation: 2-Cl-Tyr typically elutes before 3-Cl-Tyr on PFP phases due to steric shielding of the polar hydroxyl group by the ortho-chlorine in the 3-position, which alters interaction with the fluoro-phenyl phase.
-
-
Ratio Check: If you detect a peak at the 2-Cl-Tyr retention time, calculate the ratio of Peak 1 (2-Cl) to Peak 2 (3-Cl).
-
In vivo inflammation: Should show dominant 3-Cl-Tyr.
-
High 2-Cl-Tyr: Suspect sample degradation, radiolytic exposure, or impure reference standards.
-
References
-
Hazen, S. L., & Heinecke, J. W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075–2081.
-
Crow, J. P., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of Analytical Toxicology, 40(4), 264–271.
-
Gaut, J. P., et al. (2001). Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 300(2), 252-259.
- Fu, X., et al. (2006). Specificity of 3-chlorotyrosine as a marker for MPO-mediated tissue damage: A comparison of 3-chlorotyrosine and 3-bromotyrosine. Free Radical Biology and Medicine, 41(11), 1719-1726.
Sources
Comparative NMR Profiling: Distinguishing 2-Chloro- vs. 3-Chloro-Tyrosine Derivatives
Topic: NMR Spectral Analysis of 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis and analysis of halogenated amino acids, regioisomerism presents a critical analytical challenge. 2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid (hereafter referred to as 2-Cl-Tyr ) is a specific structural isomer where the chlorine atom is positioned ortho to the alkyl side chain. This distinguishes it from the biologically ubiquitous biomarker 3-chlorotyrosine (3-Cl-Tyr) , where the chlorine is ortho to the phenolic hydroxyl group.
This guide provides a definitive protocol for distinguishing these isomers using 1H NMR, emphasizing the coupling patterns that serve as self-validating structural proofs.
Structural Logic & The Isomer Problem
Before analyzing spectra, one must understand the magnetic environment created by the substitution pattern. Mass spectrometry (LC-MS) often fails to distinguish these isomers definitively without complex fragmentation analysis. NMR is the gold standard for this differentiation.
-
Target Molecule (2-Cl-Tyr): The chlorine is at position 2 of the phenyl ring (relative to the alkyl attachment). This isolates the proton at position 3, leaving it with no ortho neighbors.
-
Common Alternative (3-Cl-Tyr): The chlorine is at position 3. This leaves the proton at position 2 isolated (meta to the alkyl, meta to the Cl), while protons 5 and 6 remain ortho to each other.
Visualizing the Substitution Pattern
Figure 1: Substitution mapping of the phenyl ring. Note that in the Target (2-Cl-Tyr), H-3 is the isolated proton, whereas in the Alternative (3-Cl-Tyr), H-2 is the isolated proton.
Comparative Spectral Data
The following data compares the Target (2-Cl-Tyr) against Native Tyrosine and the 3-Cl-Tyr isomer. All values are approximated for DMSO-d6, which is the recommended solvent to observe exchangeable protons and prevent micelle formation.
Table 1: 1H NMR Chemical Shift & Coupling Analysis (600 MHz, DMSO-d6)
| Feature | Target: 2-Cl-Tyr | Alternative: 3-Cl-Tyr | Native L-Tyrosine |
| Aromatic H-2 | N/A (Substituted) | ~7.20 ppm (d, J~2.0) | ~7.05 ppm (d, J~8.0) |
| Aromatic H-3 | ~6.90 ppm (s or d, J~0-2) | N/A (Substituted) | ~6.70 ppm (d, J~8.0) |
| Aromatic H-5 | ~6.75 ppm (d, J~8.2) | ~6.85 ppm (d, J~8.2) | ~6.70 ppm (d, J~8.0) |
| Aromatic H-6 | ~7.15 ppm (d, J~8.2) | ~7.00 ppm (dd, J~8.2, 2.0) | ~7.05 ppm (d, J~8.0) |
| Coupling Pattern | 1 Singlet + 2 Doublets | 1 Singlet + 1 Doublet + 1 dd | 2 Doublets (AA'BB') |
| Strongly Diastereotopic | Moderately Diastereotopic | Weakly Diastereotopic |
Key Diagnostic Indicators (The "Self-Validating" System)
-
The "Singlet" Position:
-
In 2-Cl-Tyr , the isolated proton is H-3 . It appears as a singlet (or very fine doublet) slightly upfield because it is ortho to the electron-donating Hydroxyl group.
-
In 3-Cl-Tyr , the isolated proton is H-2 . It appears as a meta-coupled doublet downfield because it is ortho to the alkyl chain and meta to the electron-withdrawing Chlorine.
-
Validation Rule: If your isolated singlet is >7.1 ppm, you likely have the 3-Cl isomer. If it is <7.0 ppm, you likely have the 2-Cl target.
-
-
The Beta-Proton Rotamers:
-
The Chlorine atom at position 2 (Target) creates significant steric hindrance near the alkyl chain (propanoic acid tail). This "locks" the rotation of the side chain more effectively than in the 3-Cl isomer.
-
Result: The
-CH protons in 2-Cl-Tyr will often appear as two distinct multiplets with wide separation (strong diastereotopicity), whereas in 3-Cl-Tyr they may overlap more closely.
-
Experimental Protocol
To ensure reproducibility and spectral clarity, follow this optimized workflow.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Avoid D2O for initial characterization as it exchanges the phenolic OH and Amine protons, removing valuable structural data.
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
pH Adjustment: None required for DMSO. If using D2O, adjust pD to >10 using NaOD to solubilize the amino acid fully.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the amino acid derivative.
-
Dissolve in 600 µL of DMSO-d6.
-
Critical Step: Sonicate for 30 seconds to ensure complete dissolution of the zwitterionic lattice.
-
-
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds . (Chlorinated protons have efficient relaxation, but the carboxylic acid proton needs time).
-
Scans (NS): Minimum 64 scans (to resolve small meta-couplings).
-
Spectral Width: -2 ppm to 14 ppm (to capture the COOH and Phenolic OH).
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Phasing: Manual phasing is required. The large solvent peak (DMSO at 2.50 ppm) and water (3.33 ppm) can distort the baseline near the
-protons.
-
Decision Logic for Isomer Verification
Use the following logic flow to interpret your spectrum.
Figure 2: Logical workflow for distinguishing Tyrosine regioisomers based on aromatic coupling patterns.
References
-
Kwan, E. E. (2012).[1] Lecture 3: Coupling Constants & The Chemical Shift. Harvard University. [Link]
- Context: Foundational theory on J-coupling patterns in arom
-
Reich, H. J. (2023). Proton-Proton J-Coupling in Aromatic Rings. University of Wisconsin-Madison.[2] [Link]
- Context: Authoritative source for substituent effects on chemical shifts and coupling constants.
-
NIST Chemistry WebBook. (2023). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid (Tyrosine) Standard Data. [Link]
- Context: Baseline spectral data for the parent molecule (Tyrosine) used for differential analysis.
- Context: Reference for solvent residual peaks (DMSO-d6/H2O)
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Amino Acids
Halogenation of amino acids, such as the chlorination of tyrosine, can occur both endogenously through inflammatory processes and exogenously through exposure to certain compounds. The resulting modified amino acids are often used as biomarkers for oxidative stress and disease.[1][2] Specifically, 2-chlorotyrosine, with its chlorine atom at the ortho position to the hydroxyl group, presents a unique analytical challenge compared to the more frequently investigated 3-chlorotyrosine. Accurate differentiation of these isomers by mass spectrometry is paramount for unambiguous biological interpretation.
This guide will elucidate the characteristic fragmentation pathways of 2-chlorotyrosine under collision-induced dissociation (CID), providing a framework for its identification and a direct comparison with related molecules.
The Isotopic Signature: A Halogen's Telltale Sign
A key identifying feature of any chlorinated compound in mass spectrometry is its distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the molecule with the ³⁷Cl isotope is approximately one-third the intensity of the peak for the molecule with the ³⁵Cl isotope.[3] This isotopic signature is a fundamental tool for confirming the presence of a chlorine atom in both the precursor and fragment ions.
Fragmentation Pathways: A Head-to-Head Comparison
The fragmentation of amino acids in a mass spectrometer is a predictable process involving the cleavage of specific bonds. For tyrosine and its chlorinated analogs, the primary fragmentation events involve the loss of small neutral molecules from the amino acid backbone and characteristic cleavages of the side chain.
Tyrosine: The Unmodified Backbone
Under collision-induced dissociation (CID), protonated tyrosine ([M+H]⁺ at m/z 182.08) primarily undergoes decarboxylation (loss of COOH as formic acid, 46 Da) and the loss of the entire side chain. The loss of the carboxyl group leads to a prominent fragment ion at m/z 136.08. Subsequent loss of ammonia (NH₃) can also be observed.
2-Chlorotyrosine: The Ortho Isomer's Signature
Protonated 2-chlorotyrosine ([M+H]⁺ at m/z 216.04 for ³⁵Cl) is expected to follow similar initial fragmentation pathways as tyrosine, but with the added influence of the ortho-chloro substituent.
Expected Key Fragmentation Pathways:
-
Decarboxylation: Loss of the carboxylic acid group (-46 Da) is a major fragmentation route, resulting in a characteristic fragment ion at m/z 170.04. This ion will also exhibit the M+2 isotopic pattern for chlorine.
-
Loss of the Side Chain: Cleavage of the bond between the alpha-carbon and the side chain is another significant fragmentation pathway. This would result in the loss of the chlorobenzyl moiety.
-
Immonium Ion Formation: A common fragmentation for amino acids is the formation of an immonium ion. For 2-chlorotyrosine, this would correspond to a fragment at m/z 170.04, which is isobaric with the decarboxylated ion.
-
Loss of HCl: While less common for aromatic chlorides under typical CID conditions, the potential for neutral loss of HCl from the chlorinated side chain should be considered, especially at higher collision energies.
The following diagram illustrates the predicted primary fragmentation pathways for 2-chlorotyrosine.
Caption: Predicted Fragmentation of 2-Chlorotyrosine.
3-Chlorotyrosine: A Comparative View
For protonated 3-chlorotyrosine ([M+H]⁺ at m/z 216.04 for ³⁵Cl), the fragmentation pattern is well-documented and serves as a crucial comparison. The primary fragment ions observed are also due to decarboxylation and loss of the side chain.[4] While the major fragments will have the same mass-to-charge ratio as those from 2-chlorotyrosine, the relative intensities of these fragments may differ due to the different position of the chlorine atom, which can influence the stability of the resulting fragment ions. The key to distinguishing between the two isomers lies in subtle differences in their MS/MS spectra and, more definitively, their chromatographic retention times.
Quantitative Data Summary
The following table summarizes the expected and known m/z values for the key fragment ions of tyrosine, 2-chlorotyrosine, and 3-chlorotyrosine.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 (m/z) | Fragmentation | Key Fragment Ion 2 (m/z) | Fragmentation |
| Tyrosine | 182.08 | 136.08 | Loss of HCOOH | 165.08 | Loss of NH₃ |
| 2-Chlorotyrosine | 216.04 (³⁵Cl) / 218.04 (³⁷Cl) | 170.04 (³⁵Cl) / 172.04 (³⁷Cl) | Loss of HCOOH | 199.04 (³⁵Cl) / 201.04 (³⁷Cl) | Loss of NH₃ |
| 3-Chlorotyrosine | 216.04 (³⁵Cl) / 218.04 (³⁷Cl) | 170.04 (³⁵Cl) / 172.04 (³⁷Cl) | Loss of HCOOH | 199.04 (³⁵Cl) / 201.04 (³⁷Cl) | Loss of NH₃ |
Note: The relative intensities of the fragment ions are crucial for distinguishing between 2- and 3-chlorotyrosine and would need to be determined experimentally.
Experimental Protocol for Fragmentation Analysis
This section provides a detailed methodology for the analysis of 2-chlorotyrosine fragmentation using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
2-Chlorotyrosine standard
-
Tyrosine standard
-
3-Chlorotyrosine standard
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
Sample Preparation
-
Prepare individual stock solutions of 2-chlorotyrosine, tyrosine, and 3-chlorotyrosine in Mobile Phase A at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solutions to a final concentration of 1 µg/mL in Mobile Phase A.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject 5 µL of the working solution onto the C18 column.
-
Use a gradient elution from 5% to 95% Mobile Phase B over 10 minutes to achieve chromatographic separation of the isomers.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS analysis to identify the precursor ions for each compound.
-
Conduct product ion scans (MS/MS) for the [M+H]⁺ ions of tyrosine (m/z 182.1), 2-chlorotyrosine (m/z 216.0), and 3-chlorotyrosine (m/z 216.0).
-
Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the different fragmentation patterns.
-
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for Fragmentation Analysis.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of 2-chlorotyrosine, while sharing common pathways with tyrosine and its 3-chloro isomer, is expected to exhibit unique characteristics in the relative abundance of its fragment ions. The presence of the chlorine atom at the ortho position can influence the electronic environment of the molecule, potentially altering bond stabilities and, consequently, fragmentation efficiencies.
Definitive differentiation between 2-chlorotyrosine and 3-chlorotyrosine relies on a combination of high-resolution mass spectrometry to confirm elemental composition and, critically, robust chromatographic separation. The experimental protocol outlined in this guide provides a solid foundation for researchers to explore these differences and develop highly specific and sensitive analytical methods for the detection and quantification of these important biological markers. Further studies employing high-resolution mass spectrometry and varied fragmentation techniques such as higher-energy collisional dissociation (HCD) will undoubtedly provide deeper insights into the gas-phase chemistry of these halogenated amino acids.
References
-
Protein-bound tyrosine oxidation, nitration and chlorination by-products assessed by ultraperformance liquid chromatography coupled to tandem mass spectrometry. Analytica Chimica Acta. [Link]
-
Analysis of protein chlorination by mass spectrometry. Methods. [Link]
-
Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology. [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Analytical Toxicology. [Link]
-
Mass spectrometry (MS) spectra of chlorotyrosine standard 1 ppm, and representative MS spectra of serum and CSF of patients with Parkinson's disease. ResearchGate. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. TNO Publications. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
Sources
- 1. Protein-bound tyrosine oxidation, nitration and chlorination by-products assessed by ultraperformance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 2-Chlorotyrosine Purity using Chiral HPLC
Abstract
2-Chlorotyrosine, a non-proteinogenic amino acid, is an increasingly important building block in peptide synthesis and drug development.[1][2] As with any chiral molecule destined for pharmaceutical use, the rigorous validation of its enantiomeric purity is not merely a quality control step but a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth, experience-driven protocol for the validation of 2-chlorotyrosine purity using chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare the performance of chiral HPLC with an orthogonal technique to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Critical Role of Enantiomeric Purity: The Case of 2-Chlorotyrosine
Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[3][4] The classic, tragic example of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the critical need for enantiomeric purity.
2-Chlorotyrosine is utilized in the synthesis of novel peptides and complex molecules where its specific stereochemistry (typically the L-form) is essential for achieving the desired three-dimensional structure and biological activity.[5][6] The presence of the undesired D-enantiomer can lead to inactive products, introduce antagonistic effects, or result in unforeseen toxicity. Therefore, a robust and reliable analytical method to quantify the enantiomeric excess (% ee) is paramount. Chiral HPLC has emerged as the gold standard for this purpose due to its high resolution, robustness, and versatility.[3][7]
Principles of Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by creating a chiral environment where the two mirror-image molecules interact differently, leading to different retention times.[8][9] This is most commonly achieved by using a Chiral Stationary Phase (CSP).
The Mechanism of Chiral Recognition: The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[10][11] The stability of these complexes is different for each enantiomer due to stereoselective interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[12][13] The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.
For amino acids like 2-chlorotyrosine, macrocyclic glycopeptide-based CSPs are particularly effective.[14][15] These selectors offer a complex array of interaction sites, providing the high selectivity needed to resolve zwitterionic compounds without derivatization.
Caption: Principle of Chiral Recognition on a CSP.
A Validated Chiral HPLC Method for 2-Chlorotyrosine Analysis
This section details a robust, self-validating method for determining the enantiomeric purity of 2-chlorotyrosine.
Method Development Strategy: The "Why"
-
Chiral Stationary Phase Selection: An Astec® CHIROBIOTIC® T column (based on the macrocyclic glycopeptide teicoplanin) is chosen.
-
Causality: Teicoplanin-based CSPs are exceptionally effective for underivatized amino acids.[15] They possess multiple chiral centers and functional groups (ionic, polar, aromatic) that facilitate the necessary stereoselective interactions with the zwitterionic 2-chlorotyrosine molecule.[14] This avoids the need for derivatization, which can introduce impurities and analytical errors.[15]
-
-
Mobile Phase Selection: A polar organic mode using Methanol/Acetic Acid/Triethylamine (TEA) is selected.
-
Causality: The methanol acts as the primary eluent. Acetic acid and TEA form an ionic buffer system that controls the ionization state of both the analyte and the stationary phase, which is critical for reproducible retention and peak shape. This combination enhances the ionic and hydrogen-bonding interactions essential for chiral recognition.
-
-
Detector: A UV-Vis detector set at 280 nm is used.
-
Causality: 2-Chlorotyrosine contains a chromophore (the substituted benzene ring) that absorbs strongly in the UV region. 280 nm provides excellent sensitivity for detecting low levels of the undesired enantiomer.
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system by incorporating a rigorous System Suitability Test (SST) at the forefront.
Reagents and Materials:
-
L-2-Chlorotyrosine reference standard (>99.5% purity)
-
D-2-Chlorotyrosine reference standard (>99.5% purity)
-
2-Chlorotyrosine sample for analysis
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Triethylamine (TEA)
-
Deionized water
Standard and Sample Preparation:
-
Mobile Phase: Prepare a solution of Methanol / Acetic Acid / TEA (100 / 0.1 / 0.1, v/v/v). Filter and degas before use.
-
System Suitability Solution (Racemic): Accurately weigh and dissolve equal amounts of L- and D-2-chlorotyrosine in the mobile phase to a final concentration of 0.1 mg/mL. This creates a 50:50 racemic mixture.
-
Sample Solution: Accurately weigh and dissolve the 2-chlorotyrosine sample to be tested in the mobile phase to a final concentration of 1.0 mg/mL.
HPLC System and Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / TEA (100 / 0.1 / 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis at 280 nm |
| Run Time | Approx. 20 minutes |
System Suitability Test (SST): Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity, as mandated by pharmacopeial guidelines like USP <621>.[16][17]
-
Inject the System Suitability Solution (racemic mixture) five replicate times.
-
Evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | ≥ 2.0 | Ensures baseline separation for accurate quantification.[16] |
| Tailing Factor (T) | ≤ 1.5 for both peaks | Guarantees symmetrical peaks for precise integration.[16] |
| Precision (%RSD) | ≤ 2.0% for peak areas | Confirms the reproducibility of the injection and system.[16] |
Expert Insight: If the SST fails, do not proceed with sample analysis. The failure provides diagnostic information. Poor resolution often points to column degradation or an incorrect mobile phase, while high RSD may indicate injector issues or air bubbles in the system.[18]
Data Analysis and Interpretation
-
Run Analysis: Once the SST passes, inject the sample solution.
-
Peak Identification: The major peak will be the desired enantiomer (e.g., L-2-chlorotyrosine), and the minor peak will be the undesired enantiomer. On CHIROBIOTIC T columns, the D-enantiomer is typically retained longer.[15]
-
Quantification: Integrate the area of both peaks.
-
Calculate Enantiomeric Purity (% Area):
-
% L-Enantiomer = (Area of L-Peak / (Area of L-Peak + Area of D-Peak)) * 100
-
% D-Enantiomer = (Area of D-Peak / (Area of L-Peak + Area of D-Peak)) * 100
-
Caption: Self-Validating Analytical Workflow.
Performance Comparison with Alternative Methodologies
To ensure the chosen method is optimal, it's valuable to compare it with an orthogonal technique like Chiral Capillary Electrophoresis (CE). Chiral CE separates enantiomers based on their differential migration in an electric field within a capillary containing a chiral selector in the background electrolyte.[19]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP).[13] | Differential electrophoretic mobility in the presence of a chiral selector in the buffer.[19] |
| Resolution | Very Good to Excellent (Rs > 2.0 achievable). | Excellent (often higher efficiency than HPLC). |
| Sensitivity (LOD) | Good (ng/mL range). | Moderate (µg/mL range without concentration techniques). |
| Analysis Time | 15-25 minutes per sample. | 5-15 minutes per sample (faster). |
| Solvent Consumption | High (~1 mL/min). | Extremely Low (nL/injection). |
| Method Robustness | High; less sensitive to minor matrix effects. | Moderate; sensitive to buffer composition and sample matrix. |
| Cost per Sample | Moderate (driven by solvent and column costs). | Low (minimal solvent, but capillaries have a finite lifetime). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Column degradation or contamination.2. Incorrect mobile phase composition.3. Wrong column for the analyte. | 1. Flush the column with a stronger solvent; if unresolved, replace the column.2. Prepare fresh mobile phase, verifying all component ratios.3. Confirm the selected CSP is appropriate for amino acids. |
| Peak Tailing | 1. Secondary interactions with active sites on silica.2. pH of the mobile phase is suboptimal. | 1. Ensure the mobile phase contains ionic modifiers (acid/base) to suppress silanol activity.2. Adjust the concentration of acetic acid/TEA slightly. |
| Retention Time Drift | 1. Column temperature fluctuation.2. Inconsistent mobile phase composition.3. Column not fully equilibrated. | 1. Use a thermostatted column compartment.2. Use a binary or quaternary pump for precise mixing.3. Equilibrate the column for at least 30 minutes before the first injection. |
Conclusion
The validation of 2-chlorotyrosine's enantiomeric purity is a critical step in drug development and manufacturing. The chiral HPLC method presented in this guide provides a robust, reliable, and self-validating system for this purpose. By understanding the scientific principles behind the choice of stationary phase, mobile phase, and system suitability criteria, researchers can confidently implement this method to ensure the quality and safety of their materials. While alternative techniques exist, the established robustness and sensitivity of chiral HPLC make it the authoritative choice for this essential analytical task.
References
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Frank, H. (2013). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. Available at: [Link]
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Agilent Technologies. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Agilent. Available at: [Link]
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García-Campaña, A. M., et al. (2016). Enantiomeric separation of non-protein amino acids by electrokinetic chromatography. Journal of Chromatography A, 1467, 129-137. Available at: [Link]
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Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 178-189. Available at: [Link]
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Li, L., et al. (2007). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 45(9), 613-616. Available at: [Link]
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Lindner, W., & Pell, R. (2015). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. University of Vienna. Available at: [Link]
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CHROMacademy. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
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LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. Available at: [Link]
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Aryal, S. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]
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R Discovery. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available at: [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]
-
ResearchGate. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available at: [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
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Springer Nature Experiments. (n.d.). Chiral Recognition in Separation Science: An Overview. Available at: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
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MDPI. (2023). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. Available at: [Link]
-
Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. Available at: [Link]
-
Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Pan, J., et al. (2016). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. Journal of Chromatography B, 1022, 215-221. Available at: [Link]
-
TNO. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. TNO Publications. Available at: [Link]
-
Logue, B. A., et al. (2024). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Chromatography B, 1240, 124042. Available at: [Link]
-
PubMed. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1644. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
